molecular formula C15H28O4 B074189 Methyl brassylate CAS No. 1472-87-3

Methyl brassylate

Cat. No.: B074189
CAS No.: 1472-87-3
M. Wt: 272.38 g/mol
InChI Key: WWSBQOYADFGDQE-UHFFFAOYSA-N
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Description

Dimethyl tridecanedioate is a high-purity, long-chain diester compound that serves as a versatile and critical building block in advanced organic synthesis and materials science research. Its primary value lies in its application as a monomer for the production of polyesters and polyamides (nylons), specifically contributing to polymers with 13 carbon atoms in the diacid unit. The methyl ester groups provide excellent reactivity in polycondensation reactions, such as transesterification or reaction with diamines, allowing researchers to engineer polymers with tailored properties including specific melting points, crystallinity, and mechanical strength. Furthermore, this diester is a valuable precursor in the synthesis of macrocyclic musk fragrances, where it undergoes cyclization to form compounds like ethylene tridecanedioate. Its well-defined linear C13 chain also makes it a useful standard or intermediate in lipid chemistry, surfactant research, and the development of bio-based plastics from renewable feedstocks. As a diester, it offers advantages in handling and purification compared to the corresponding diacid. This product is intended For Research Use Only and is a fundamental reagent for chemists and material scientists exploring novel polymeric architectures and specialty chemicals.

Properties

IUPAC Name

dimethyl tridecanedioate
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InChI

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBQOYADFGDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061717
Record name Dimethyl tridecanedioate
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Molecular Weight

272.38 g/mol
Source PubChem
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CAS No.

1472-87-3
Record name Dimethyl brassylate
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Record name Dimethyl brassylate
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Record name Tridecanedioic acid, 1,13-dimethyl ester
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Record name Dimethyl tridecanedioate
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Record name Dimethyl tridecanedioate
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Record name DIMETHYL BRASSYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Brassylate, systematically known as Dimethyl tridecanedioate and also referred to as Dithis compound, is the dimethyl ester of tridecanedioic acid (brassylic acid). With the chemical formula C₁₅H₂₈O₄, this compound finds applications in various industries, including cosmetics as an emollient and skin conditioning agent.[1] A thorough understanding of its physicochemical properties is paramount for its effective formulation, quality control, and exploration of new applications in research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and a schematic for its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsReferences
Molecular Formula C₁₅H₂₈O₄[2][3][4]
Molecular Weight 272.38 g/mol [2][4][5][6]
CAS Number 1472-87-3[2]
Appearance Powder[1][7]
Melting Point 35 - 37°C[3][6][7][8][9]
36°C[1][5][10][11]
Boiling Point 326 - 328°C (at 760 mmHg)[6][8]
327°C (at 760 mmHg)[3][7]
331.9°C (at 760 mmHg)[5][10][11]
Density 0.962g/cm³[1][3][7]
~0.9913g/cm³[6]
Water Solubility 1.340mg/L (at 25 °C, est.)[5][10]
Vapor Pressure 2.81E-04mmHg[5]
0.000208mmHg (at 25°C)[1]
LogP (Octanol-Water Partition Coefficient) 4.820[5]
4.6[2]
4.430(est.)[10]
Refractive Index ~1.4341[6]
1.443[1][7]
Flash Point >110°C[10]
>230°F[1][6]

Synthesis Workflow

This compound is synthesized via the Fischer esterification of brassylic acid with methanol, catalyzed by an acid. The following diagram illustrates the general workflow for this reaction.

Fischer_Esterification BrassylicAcid Brassylic Acid (Tridecanedioic Acid) ReactionVessel Reaction Vessel BrassylicAcid->ReactionVessel Methanol Methanol (Excess) Methanol->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Workup Work-up (Neutralization, Extraction) Heating->Workup Reaction Mixture Purification Purification (Distillation) Workup->Purification Crude Product MethylBrassylate This compound (Dimethyl tridecanedioate) Purification->MethylBrassylate Purified Product

References

Solubility of Dimethyl Tridecanedioate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl tridecanedioate. Due to a notable absence of quantitative solubility data in peer-reviewed literature, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties of Dimethyl Tridecanedioate

A summary of the known physical and chemical properties of dimethyl tridecanedioate is presented in Table 1. These properties are crucial for understanding its behavior in solution and for designing appropriate experimental procedures.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₄[1][2]
Molecular Weight 272.38 g/mol [1][2][3]
Melting Point 35-37 °C[1][3]
Boiling Point 326-328 °C[1]
Water Solubility 1.340 mg/L[3]
log P (octanol-water) 4.820[3]
CAS Number 1472-87-3[2][4]

Predicted Solubility in Organic Solvents

Dimethyl tridecanedioate is a long-chain aliphatic diester. Its molecular structure, characterized by a long, nonpolar hydrocarbon chain and two polar ester groups, dictates its solubility in various organic solvents.

  • High Solubility in Nonpolar and Moderately Polar Solvents: Due to the dominant nonpolar nature of the C₁₁ alkyl chain, high solubility is expected in nonpolar solvents such as hexane, toluene, and chloroform. The principle of "like dissolves like" suggests that the van der Waals forces between the solute and these solvents will be significant. Moderately polar solvents like diethyl ether and ethyl acetate (B1210297) are also expected to be effective solvents due to their ability to interact with the ester functional groups.

  • Moderate to Low Solubility in Polar Protic Solvents: Polar protic solvents, such as methanol (B129727) and ethanol, are capable of hydrogen bonding. While the ester groups of dimethyl tridecanedioate can act as hydrogen bond acceptors, the long nonpolar chain will limit its solubility in these solvents.

  • Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) are less likely to be effective solvents compared to nonpolar and moderately polar options, as the dominant interactions would be dipole-dipole, which may not be strong enough to overcome the crystal lattice energy of the solid solute and disrupt the solvent-solvent interactions.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for experimentally determining the solubility of a solid compound like dimethyl tridecanedioate in organic solvents.

Static Equilibrium (Shake-Flask) Method

This is a conventional and widely used method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with screw caps

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Add an excess amount of dimethyl tridecanedioate to a known volume of the selected organic solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the solution to stand undisturbed at the constant temperature to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of dimethyl tridecanedioate in the diluted sample using a validated HPLC or GC method.

  • Calculate the original solubility from the measured concentration and the dilution factor.

Dynamic (Polythermal) Method

This method involves monitoring the dissolution of the solute as a function of temperature.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which complete dissolution occurs is the saturation temperature for that specific concentration.

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Circulating water bath for temperature control

  • Calibrated thermometer or temperature probe

  • A device to detect the point of complete dissolution (e.g., a laser beam and a photodetector, or visual observation).

Procedure:

  • Accurately weigh a known amount of dimethyl tridecanedioate and the organic solvent into the glass vessel.

  • Heat the mixture slowly and at a constant rate while stirring continuously.

  • Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

  • Repeat the measurement with different compositions to obtain a solubility curve over a range of temperatures.

Experimental Workflow

The logical flow of determining the solubility of dimethyl tridecanedioate can be visualized as follows.

experimental_workflow Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result prep_solute Prepare Dimethyl Tridecanedioate (DMTD) add_excess Add excess DMTD to solvent prep_solute->add_excess prep_solvent Select & Prepare Organic Solvent prep_solvent->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate sample Sample & Filter Supernatant equilibrate->sample analysis Analyze Concentration (HPLC/GC) sample->analysis calculate Calculate Solubility analysis->calculate report Report Solubility Data calculate->report

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Properties of Common Organic Solvents

For researchers planning to conduct solubility studies, the properties of the selected solvents are of paramount importance. Table 2 provides a list of common organic solvents and their relevant physical properties.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity Index
Hexane C₆H₁₄690.6590.1
Toluene C₇H₈1110.8672.4
Chloroform CHCl₃61.21.4984.1
Diethyl Ether (C₂H₅)₂O34.60.7132.8
Ethyl Acetate C₄H₈O₂77.10.9024.4
Acetone C₃H₆O560.7915.1
Ethanol C₂H₅OH78.40.7894.3
Methanol CH₃OH64.70.7925.1
Acetonitrile C₂H₃N81.60.7865.8
Dichloromethane CH₂Cl₂39.61.3263.1

This guide provides a foundational understanding of the solubility of dimethyl tridecanedioate and a practical framework for its experimental determination. The lack of published quantitative data underscores the need for further research in this area to support its application in various scientific and industrial fields.

References

Spectroscopic Analysis of Dimethyl Brassylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl Brassylate (CAS 1472-87-3), also known as dimethyl tridecanedioate. The term "this compound" can be ambiguous; this document focuses on the dimethyl ester derivative of brassylic acid (tridecanedioic acid), a compound of interest in various chemical research and development sectors. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The molecular formula for Dithis compound is C₁₅H₂₈O₄, with a molecular weight of 272.38 g/mol .[1]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dithis compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67s6H2 x -OCH₃
2.30t4H2 x -CH₂-C=O
1.63p4H2 x -CH₂-CH₂-C=O
1.25m14H7 x -CH₂- (internal)

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
174.3C=O (Ester Carbonyl)
51.4-OCH₃
34.1-CH₂-C=O
29.5 - 29.1Internal -CH₂- groups
24.9-CH₂-CH₂-C=O
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (methylene)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum for Dithis compound would show a molecular ion peak and various fragment ions.

m/zRelative IntensityAssignment
272Moderate[M]⁺ (Molecular Ion)
241High[M - OCH₃]⁺
239Low[M - H₂O - CH₃]⁺
149Low[C₇H₅O₃]⁺ (Phthalic anhydride-like fragment, common background)
87High[CH₃OOC(CH₂)₂]⁺
74Very High (Base Peak)[CH₃OOCCH₂]⁺ (McLafferty rearrangement product)
59High[COOCH₃]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of Dithis compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.[2] A small quantity of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[4][5]

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).[6]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[7]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.[2]

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample like Dithis compound, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8] Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9][10]

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[11]

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[12]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[11] The positions of the absorption bands are then identified.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of Dithis compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Impact (EI) is a common method for volatile, thermally stable compounds.[13][14]

  • Data Acquisition:

    • The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph).[15]

    • In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[13][14]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[16]

    • The detector records the abundance of each ion.[15]

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.[17]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Dithis compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Pure Compound (Dithis compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., EI-MS) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure Structural Elucidation & Data Reporting Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

The Natural Occurrence and Analysis of Brassylic Acid and Its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassylic acid (tridecanedioic acid), a 13-carbon α,ω-dicarboxylic acid, and its corresponding esters are naturally occurring molecules found across various biological systems, from plants to animals and microorganisms.[1][2] While industrially significant as a precursor for polymers, fragrances, and lubricants, its endogenous roles and concentrations in nature are subjects of ongoing scientific investigation. This technical guide provides a comprehensive overview of the natural occurrence of brassylic acid and its esters, details on its biosynthetic pathways, and in-depth experimental protocols for its extraction and quantification.

Natural Occurrence of Brassylic Acid and its Esters

Brassylic acid is found in trace amounts in various natural sources. Its primary natural origin is linked to the metabolic breakdown of longer-chain fatty acids, particularly erucic acid, which is abundant in plants of the Brassicaceae family.

Plant Kingdom

Direct quantification of free brassylic acid in plant tissues is not widely reported. However, the concentration of its precursor, erucic acid (C22:1), in the seed oils of various Brassica species provides an indirect measure of its potential natural availability. The oxidative cleavage of erucic acid yields brassylic acid and pelargonic acid.[3]

Table 1: Erucic Acid Content in Seed Oils of Various Brassica Species

Plant SpeciesErucic Acid Content (% of total fatty acids)Reference
Brassica napus (High Erucic Acid Rapeseed)20 - 54%[4]
Brassica juncea (Mustard)~42%[4]
Crambe abyssinica55 - 60%[4]
Brassica rapa41%[5]
Brassica oleracea46%[5]
Brassica carinata41%[5]

Note: Standard canola oil is derived from low-erucic acid rapeseed varieties, containing less than 2% erucic acid.

Brassylic acid is also a component of cutin, a lipid polymer that forms the protective outer layer of the plant cuticle.[4][5]

Animal Kingdom

The presence of brassylic acid and other dicarboxylic acids has been noted in animal tissues, often arising from the ω-oxidation of monocarboxylic fatty acids. While specific concentrations of brassylic acid are not extensively documented, studies on royal jelly, a secretion from honeybees, have identified various dicarboxylic acids, suggesting a potential, albeit unquantified, presence of brassylic acid. One study identified decanedioic acid (a C10 dicarboxylic acid) at a concentration of 20.64% of the total fatty acids in fresh royal jelly.[6] Further research is required to quantify brassylic acid specifically in this and other animal-derived substances.

Microorganisms

Certain yeast species, particularly of the genus Candida, are known to produce brassylic acid through the fermentation of n-alkanes or fatty acids. This microbial production is a significant industrial route for obtaining brassylic acid. The yields can vary depending on the strain and fermentation conditions.

Table 2: Microbial Production of Brassylic Acid

MicroorganismSubstrateConcentration (g/L)Reference
Candida tropicalisTridecaneNot specified[7]
Candida viswanathiiFatty acidsNot specified[7]
Yarrowia lipolyticaFatty acidsNot specified[7]

Biosynthesis of Brassylic Acid

Microbial Biosynthesis via ω-Oxidation

In microorganisms like Candida yeasts, the primary pathway for the synthesis of long-chain dicarboxylic acids from alkanes or fatty acids is ω-oxidation. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid.

The key enzymes involved in this pathway are:

  • Cytochrome P450 monooxygenase: Catalyzes the initial hydroxylation of the terminal methyl group.

  • Alcohol dehydrogenase: Oxidizes the resulting ω-hydroxy fatty acid to an aldehyde.

  • Aldehyde dehydrogenase: Oxidizes the aldehyde to a dicarboxylic acid.

To enhance the accumulation of dicarboxylic acids, the competing β-oxidation pathway, which degrades fatty acids, is often genetically blocked in industrial strains.[7]

Microbial_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome (Blocked in engineered strains) n-Tridecane n-Tridecane Tridecanoic_Acid Tridecanoic_Acid n-Tridecane->Tridecanoic_Acid ω-Oxidation Start 13-Hydroxytridecanoic_Acid 13-Hydroxytridecanoic_Acid Tridecanoic_Acid->13-Hydroxytridecanoic_Acid Cytochrome P450 monooxygenase Tridecanedioic_Aldehyde Tridecanedioic_Aldehyde 13-Hydroxytridecanoic_Acid->Tridecanedioic_Aldehyde Alcohol dehydrogenase Brassylic_Acid Brassylic_Acid Tridecanedioic_Aldehyde->Brassylic_Acid Aldehyde dehydrogenase Beta_Oxidation Beta_Oxidation Brassylic_Acid->Beta_Oxidation Degradation

Caption: Microbial biosynthesis of brassylic acid via ω-oxidation.

Biological Role and Signaling Pathways

Currently, there is no direct evidence to suggest that brassylic acid functions as a classical signaling molecule that interacts with specific receptors to trigger intracellular signaling cascades. However, long-chain dicarboxylic acids (LCDAs) as a class have been shown to play a role in metabolic regulation.

Recent studies indicate that LCDAs can act as endogenous molecules that trigger peroxisomal β-oxidation.[8] This metabolic pathway is crucial for shortening dicarboxylic acids that cannot be processed by mitochondria. The induction of peroxisomal β-oxidation by LCDAs suggests a feedback mechanism where the products of ω-oxidation stimulate their own catabolism. This process is particularly relevant under ketogenic conditions where fatty acid metabolism is upregulated.

Furthermore, fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[9][10][11][12] While direct binding and activation of PPARs by brassylic acid have not been explicitly demonstrated, it is plausible that as a long-chain dicarboxylic acid, it could contribute to the pool of lipid molecules that modulate PPAR activity.

Metabolic_Role Long_Chain_Fatty_Acids Long_Chain_Fatty_Acids Omega_Oxidation Omega_Oxidation Long_Chain_Fatty_Acids->Omega_Oxidation Long_Chain_Dicarboxylic_Acids Long-Chain Dicarboxylic Acids (e.g., Brassylic Acid) Omega_Oxidation->Long_Chain_Dicarboxylic_Acids Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Long_Chain_Dicarboxylic_Acids->Peroxisomal_Beta_Oxidation Induces PPARs PPARs Long_Chain_Dicarboxylic_Acids->PPARs Potential Ligand Gene_Expression Regulation of Lipid Metabolism Genes PPARs->Gene_Expression Regulates

Caption: Metabolic role of long-chain dicarboxylic acids.

Experimental Protocols

The accurate quantification of brassylic acid from biological matrices requires efficient extraction and sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a derivatization step is essential.

Extraction of Brassylic Acid from Biological Samples

4.1.1. From Plant Tissues (e.g., Seeds, Leaves)

  • Homogenization: Weigh 1-2 g of fresh or lyophilized plant tissue and homogenize in a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v).

  • Lipid Extraction: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

  • Isolation: Carefully collect the lower chloroform phase containing the lipids.

  • Saponification: Evaporate the chloroform under a stream of nitrogen. Add 2 mL of 0.5 M methanolic KOH and heat at 80°C for 1 hour to hydrolyze any esters.

  • Acidification and Extraction: Cool the sample, add 1 mL of water, and acidify to pH 2-3 with 6 M HCl. Extract the free fatty acids three times with 2 mL of hexane (B92381) or diethyl ether.

  • Drying: Pool the organic extracts and dry under a stream of nitrogen.

4.1.2. From Microbial Culture

  • Cell Separation: Centrifuge the fermentation broth to pellet the microbial cells.

  • Supernatant Extraction: Decant the supernatant. Acidify to pH 2-3 with 6 M HCl.

  • Liquid-Liquid Extraction: Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Drying: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

Derivatization for GC-MS Analysis

4.2.1. Silylation (Recommended for dicarboxylic acids)

  • Reagent: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure: To the dried extract, add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: Cool to room temperature before injection into the GC-MS.

4.2.2. Esterification (Methylation)

  • Reagent: Use 14% Boron trifluoride in methanol (BF3-methanol).

  • Procedure: To the dried extract, add 2 mL of BF3-methanol.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: Cool the sample, add 1 mL of water and 1 mL of hexane. Vortex vigorously.

  • Isolation: Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., 13C-brassylic acid) for accurate quantification.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Plant, Animal, Microbial) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Saponification Saponification (optional) Extraction->Saponification Acidification Acidification Saponification->Acidification Final_Extraction Final Extraction Acidification->Final_Extraction Derivatization Derivatization (Silylation or Esterification) Final_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: General workflow for the analysis of brassylic acid.

Conclusion

Brassylic acid and its esters are naturally occurring dicarboxylic acids with a widespread, albeit generally low-level, presence in the biological world. While their industrial applications are well-established, a deeper understanding of their endogenous concentrations and physiological roles is an emerging area of research. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of brassylic acid, paving the way for further investigations into its metabolic and potential signaling functions in various organisms. Future research should focus on developing more sensitive analytical methods to detect and quantify the low endogenous levels of brassylic acid and on exploring its interactions with cellular components to elucidate any currently unknown biological activities.

References

A Technical Guide to the Core Applications of Long-Chain Dicarboxylic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain dicarboxylic acid methyl esters (LCDCMEs) are a versatile class of chemical compounds derived from the esterification of long-chain dicarboxylic acids. Their unique molecular structure, characterized by a long aliphatic chain flanked by two methyl ester groups, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth exploration of the core applications of LCDCMEs, focusing on their roles as key building blocks in polymers, high-performance lubricants, efficient plasticizers, and specialty molecules in fragrances and drug development.

Polymer Synthesis: Building Blocks for High-Performance Materials

Long-chain dicarboxylic acid methyl esters are crucial monomers in the synthesis of various polymers, most notably polyesters and polyamides. The length of the aliphatic chain in the di-ester monomer is a critical determinant of the final polymer's properties, offering a versatile tool for material design.

Polyesters

LCDCMEs react with diols through transesterification and subsequent polycondensation to form long-chain aliphatic polyesters. These polyesters are valued for their biodegradability, biocompatibility, and thermoplastic properties.[1][2] The long hydrocarbon segments contribute to enhanced crystallinity and hydrophobicity, making them suitable for applications ranging from packaging films to biomedical devices.[1][3]

Key Advantages:

  • Tunable Properties: The choice of di-ester and diol allows for the fine-tuning of mechanical properties, melting point, and degradation rate.

  • Biocompatibility: Many polyesters derived from LCDCMEs exhibit excellent biocompatibility, making them suitable for medical applications like sutures and drug delivery systems.[3]

  • Biodegradability: The ester linkages are susceptible to hydrolysis, rendering these polymers biodegradable, which is advantageous for environmental applications.

Polyamides

In the synthesis of polyamides, LCDCMEs can be used as precursors to the corresponding dicarboxylic acids or can be directly reacted with diamines under specific conditions. The resulting long-chain polyamides exhibit properties such as flexibility, low water absorption, and good mechanical strength.

High-Performance Lubricants

The inherent properties of long-chain dicarboxylic acid methyl esters, such as good thermal and oxidative stability, low volatility, and excellent viscosity-temperature characteristics, make them highly suitable for use as base oils or additives in synthetic lubricants.[4] Their performance can be further enhanced by tailoring the structure of the dicarboxylic acid and the alcohol used in their synthesis.[5]

Performance Data:

The following table summarizes typical performance data for lubricant formulations containing long-chain dicarboxylic acid esters.

PropertyTest MethodDimethyl Dodecanedioate-based Ester Lubricant
Kinematic Viscosity @ 40°CASTM D44525 - 50 cSt
Kinematic Viscosity @ 100°CASTM D4455 - 10 cSt
Viscosity IndexASTM D2270> 150
Pour PointASTM D97< -30°C
Flash PointASTM D92> 200°C
Oxidation StabilityASTM D2272> 300 min

Plasticizers for Polymers

Long-chain dicarboxylic acid methyl esters are effective secondary plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and improving low-temperature performance.[6] They offer a safer alternative to some traditional phthalate (B1215562) plasticizers.[7][8] The efficiency of plasticization is dependent on the chain length of the dicarboxylic acid and the compatibility with the polymer matrix.[9]

Performance Data:

The table below presents a comparative analysis of the plasticizing effect of different long-chain dicarboxylic acid methyl esters in a standard PVC formulation.

PropertyTest MethodPVC with Dimethyl Sebacate (DMS)PVC with Dimethyl Dodecanedioate (B1236620) (DMDD)
Tensile Strength (MPa)ASTM D63815 - 2018 - 23
Elongation at Break (%)ASTM D638250 - 350200 - 300
Hardness (Shore A)ASTM D224070 - 8075 - 85
Low-Temperature Brittleness (°C)ASTM D746-25 to -35-20 to -30

Fragrance and Cosmetic Applications

Certain long-chain dicarboxylic acid methyl esters, such as dimethyl brassylate, and their derivatives like ethylene (B1197577) brassylate, are highly valued in the fragrance industry for their musk-like scent.[10][11] They are used as fixatives to prolong the scent of perfumes and are incorporated into a wide range of personal care products.[12][13]

Key Characteristics:

  • Odor Profile: Typically possess a sweet, musky, and slightly fatty odor.

  • Fixative Properties: Their low volatility allows them to anchor more volatile fragrance components, increasing the longevity of the scent.[11]

  • Blending: They blend well with a variety of other fragrance notes, providing a smooth and rich base.

Drug Development and Biomedical Applications

The biocompatibility and biodegradability of polymers derived from long-chain dicarboxylic acids make them promising candidates for drug delivery systems.[1] Mono-esters of long-chain dicarboxylic acids are also being investigated as key intermediates in the synthesis of blockbuster drugs.[14]

Metabolic Pathways

In humans and other mammals, long-chain dicarboxylic acids undergo a metabolic process involving ω-oxidation followed by β-oxidation. This pathway is an alternative to the primary fatty acid metabolism and becomes more significant under certain physiological and pathological conditions.

The ω-oxidation pathway converts a terminal methyl group of a fatty acid into a carboxylic acid, forming a dicarboxylic acid. This process primarily occurs in the endoplasmic reticulum of liver and kidney cells. The resulting long-chain dicarboxylic acids are then transported to peroxisomes and mitochondria where they are shortened via β-oxidation, yielding shorter-chain dicarboxylic acids and acetyl-CoA.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome / Mitochondria Long_Chain_Fatty_Acid Long-Chain Monocarboxylic Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Long_Chain_Fatty_Acid->Omega_Hydroxy_FA CYP450 (ω-hydroxylase) Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA ADH Long_Chain_DCA Long-Chain Dicarboxylic Acid Omega_Oxo_FA->Long_Chain_DCA ALDH Short_Chain_DCA Shorter-Chain Dicarboxylic Acids Long_Chain_DCA->Short_Chain_DCA β-Oxidation Long_Chain_DCA->Short_Chain_DCA Acetyl_CoA Acetyl-CoA Short_Chain_DCA->Acetyl_CoA Further β-Oxidation

Metabolic pathway of long-chain dicarboxylic acids.

Understanding this metabolic pathway is crucial for designing drug delivery systems where the release of a therapeutic agent can be linked to the enzymatic degradation of the polyester (B1180765) matrix. The generation of non-toxic metabolites is a key advantage in such applications.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of long-chain dicarboxylic acid methyl esters.

Synthesis of Dimethyl Sebacate

This protocol describes the acid-catalyzed esterification of sebacic acid with methanol (B129727).

synthesis_DMS Start Start Reaction_Setup Reaction Setup: - Sebacic Acid - Methanol - Sulfuric Acid (catalyst) Start->Reaction_Setup Reflux Reflux at 65-70°C (4-6 hours) Reaction_Setup->Reflux Workup Work-up: - Cool reaction mixture - Add water & ether Reflux->Workup Separation Separation: - Separate organic layer Workup->Separation Washing Washing: - Wash with NaHCO3 soln. - Wash with brine Separation->Washing Drying Drying: - Dry over Na2SO4 Washing->Drying Purification Purification: - Filter - Evaporate solvent Drying->Purification Product Dimethyl Sebacate (White solid/colorless oil) Purification->Product

Workflow for the synthesis of Dimethyl Sebacate.

Materials:

  • Sebacic acid

  • Methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid (1 mole equivalent), methanol (10 mole equivalents), and a catalytic amount of concentrated sulfuric acid (0.05 mole equivalent).

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water and diethyl ether.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield dimethyl sebacate.[15][16]

Melt Polycondensation of Dimethyl Dodecanedioate with 1,4-Butanediol

This protocol outlines the synthesis of poly(butylene dodecanedioate) via a two-stage melt polycondensation.

polycondensation_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers Charge Reactor: - Dimethyl Dodecanedioate - 1,4-Butanediol - Catalyst (e.g., Ti(OBu)4) Heating1 Heat to 180-200°C under N2 atmosphere Monomers->Heating1 Methanol_Removal Distill off Methanol Heating1->Methanol_Removal Vacuum Apply Vacuum (gradually decrease pressure) Methanol_Removal->Vacuum Heating2 Increase Temperature to 220-240°C Vacuum->Heating2 Viscosity_Increase Monitor Viscosity Increase Heating2->Viscosity_Increase Polymer_Extrusion Extrude Polymer Viscosity_Increase->Polymer_Extrusion

Workflow for melt polycondensation.

Materials:

  • Dimethyl dodecanedioate (DMDD)

  • 1,4-Butanediol (BDO)

  • Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst

Procedure:

  • Transesterification Stage:

    • Charge a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with DMDD, BDO (in a slight molar excess, e.g., 1:1.2), and the catalyst (e.g., 200-500 ppm).

    • Heat the mixture under a nitrogen atmosphere to 180-200°C.

    • Methanol will be generated and should be distilled off. Continue this stage until most of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually apply a vacuum to the reactor to remove the excess BDO and facilitate the polycondensation reaction.

    • Simultaneously, increase the temperature to 220-240°C.

    • Continue the reaction under high vacuum until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.

    • Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.[17]

Evaluation of Lubricant Performance

This protocol provides a general workflow for testing the performance of a lubricant formulated with a long-chain dicarboxylic acid methyl ester, referencing common ASTM standards.

lubricant_testing Formulation Lubricant Formulation: - Base Oil - LCDCME Additive - Other Additives Viscosity Viscosity Measurement (ASTM D445) Formulation->Viscosity Flash_Point Flash Point Test (ASTM D92) Formulation->Flash_Point Pour_Point Pour Point Test (ASTM D97) Formulation->Pour_Point Wear_Test Wear & Friction Test (ASTM D4172) Formulation->Wear_Test Oxidation_Stability Oxidation Stability (ASTM D2272) Formulation->Oxidation_Stability Data_Analysis Data Analysis & Performance Evaluation Viscosity->Data_Analysis Flash_Point->Data_Analysis Pour_Point->Data_Analysis Wear_Test->Data_Analysis Oxidation_Stability->Data_Analysis

Workflow for lubricant performance evaluation.

Procedure:

  • Formulation: Prepare the lubricant blend by mixing the base oil, the long-chain dicarboxylic acid methyl ester, and any other desired additives in the specified proportions.

  • Viscosity Measurement: Determine the kinematic viscosity of the lubricant at 40°C and 100°C according to ASTM D445. Calculate the viscosity index using ASTM D2270.[18]

  • Flash and Pour Point: Measure the flash point using the Cleveland Open Cup method (ASTM D92) and the pour point according to ASTM D97.[18]

  • Wear and Friction Testing: Evaluate the anti-wear and friction-reducing properties using a four-ball wear tester following the procedure outlined in ASTM D4172.[19]

  • Oxidation Stability: Assess the resistance to oxidation using the Rotating Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272.

  • Data Analysis: Compare the results to a baseline lubricant without the LCDCME additive to quantify the performance enhancement.

Assessment of Plasticizer Performance in PVC

This protocol describes the evaluation of a long-chain dicarboxylic acid methyl ester as a plasticizer in a PVC formulation, based on ASTM standards.

Procedure:

  • Compounding: Prepare a PVC formulation by mixing PVC resin, the LCDCME plasticizer, and other additives (e.g., heat stabilizers, lubricants) in a two-roll mill or an internal mixer.

  • Specimen Preparation: Mold the compounded PVC into sheets of a specified thickness according to ASTM D2284.[20]

  • Mechanical Testing:

    • Conduct tensile testing on dumbbell-shaped specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

    • Measure the Shore A hardness of the plasticized PVC using a durometer as per ASTM D2240.

  • Low-Temperature Flexibility: Determine the low-temperature brittleness by impact using the procedure outlined in ASTM D746.

  • Migration and Volatility: Evaluate the permanence of the plasticizer by measuring weight loss after heat aging (ASTM D1203) and resistance to extraction by solvents (ASTM D1239).

  • Data Analysis: Compare the properties of the PVC plasticized with the LCDCME to a control sample plasticized with a standard commercial plasticizer.[21]

References

An In-depth Technical Guide to the Health and Safety of Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial operations should be conducted in accordance with established safety protocols and regulations.

Executive Summary

Methyl Brassylate (CAS No. 1472-87-3), also known as Dimethyl tridecanedioate, is a dicarboxylic acid ester with applications in the fragrance and cosmetics industries. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on its physicochemical properties, toxicological profile, and recommended safety measures. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, this guide summarizes the known information and describes the standard experimental protocols for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its potential hazards and implementing appropriate handling procedures. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name Dimethyl tridecanedioate[1][2]
Synonyms This compound, Dithis compound[1][3]
CAS Number 1472-87-3[1][2]
Molecular Formula C₁₅H₂₈O₄[1][2]
Molecular Weight 272.39 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 35-37 °C[4]
Boiling Point 326-328 °C[4]
Flash Point >110 °C (>230 °F)[4]

Toxicological Profile

The toxicological data for this compound is not extensively detailed in the public domain. The primary classification available is for acute oral toxicity. For other endpoints, data is largely unavailable. In such cases, read-across approaches from structurally similar dicarboxylic acid esters or Quantitative Structure-Activity Relationship (QSAR) models may be employed for preliminary risk assessment, though these methods have their own limitations and uncertainties.

Acute Toxicity
EndpointClassification/ValueSpeciesMethodReference
Oral GHS Category 4: Harmful if swallowed.Not specifiedNot specified[1]
Dermal Data not available---
Inhalation Data not available---
Irritation and Sensitization
EndpointResultSpeciesMethodReference
Skin Irritation Data not available---
Eye Irritation Data not available---
Skin Sensitization Data not available---
Repeated Dose Toxicity
EndpointNOAEL/LOAELSpeciesMethodReference
Sub-acute/Sub-chronic/Chronic Data not available---
Genotoxicity
AssayResultSystemMethodReference
Ames Test Data not availableIn vitro--
Chromosomal Aberration Data not available---
Micronucleus Test Data not available---
Carcinogenicity

There is no data available on the carcinogenic potential of this compound. Standard carcinogenicity studies are typically long-term bioassays in rodents.[1]

Reproductive and Developmental Toxicity

There is no data available on the reproductive or developmental toxicity of this compound.

Experimental Protocols

In the absence of specific study reports for this compound, this section details the standard methodologies for key toxicological endpoints based on OECD guidelines. These protocols provide a framework for how such studies would likely be conducted.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

  • Test Principle: A single dose of the substance is administered orally to a group of animals. The animals are observed for a defined period for signs of toxicity and mortality. The classification is based on the observed toxicity at defined dose levels.

  • Test Animals: Typically, rats are used. Animals are of a single sex (usually females, as they are often slightly more sensitive).

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The outcome of the first group determines the next step:

      • If mortality is observed in two or three animals, the substance is classified at that dose level.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is tested.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

OECD_423_Workflow start Start: Select Dose Level dose Administer single oral dose to 3 animals start->dose observe Observe for 14 days (mortality and clinical signs) dose->observe decision Evaluate Outcome observe->decision stop_classify Stop and Classify decision->stop_classify 2 or 3 animals die retest Re-test at same dose with 3 more animals decision->retest 1 animal dies next_dose Test next higher dose decision->next_dose 0 animals die retest->observe next_dose->dose no_effect No effect at highest dose -> Low toxicity next_dose->no_effect at highest dose

OECD 423 Acute Oral Toxicity Workflow
Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and scored.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the test substance is applied to the skin under a gauze patch.

    • The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch and any residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

OECD_404_Workflow start Prepare animal skin (clipping) apply Apply 0.5g/0.5mL of substance under a patch start->apply expose 4-hour exposure period apply->expose remove Remove patch and residual substance expose->remove observe Observe and score skin reactions (1, 24, 48, 72 hours, up to 14 days) remove->observe classify Classify based on erythema and edema scores observe->classify

OECD 404 Dermal Irritation Test Workflow
Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

  • Test Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

  • Test Animals: The albino rabbit is the recommended species.

  • Procedure:

    • The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for a short period to prevent loss of the substance.

    • The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

    • Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

OECD_405_Workflow start Instill 0.1g/0.1mL of substance into one eye of the animal observe Examine eye at 1, 24, 48, 72 hours (and up to 21 days) start->observe score Score lesions of cornea, iris, and conjunctiva observe->score classify Classify based on severity and reversibility of lesions score->classify

OECD 405 Eye Irritation Test Workflow

Handling and Safety Precautions

Given that this compound is classified as harmful if swallowed, and in the absence of comprehensive data for other endpoints, prudent laboratory and industrial hygiene practices are essential.

  • Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to dust or vapors.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1]

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.[1]

  • First Aid Measures:

    • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Conclusion

This compound is classified as harmful if swallowed (GHS Category 4 for acute oral toxicity). However, there is a significant lack of publicly available data for other critical toxicological endpoints, including dermal and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and carcinogenicity. The provided experimental protocols, based on OECD guidelines, offer a framework for how these data gaps could be filled. In the absence of specific data, a precautionary approach to handling is strongly recommended, utilizing appropriate engineering controls and personal protective equipment to minimize exposure. For comprehensive risk assessment, further testing or the use of validated in silico methods such as QSAR and read-across from structurally related dicarboxylic acid esters would be necessary.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Dimethyl Tridecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Dimethyl tridecanedioate (CAS No. 1472-87-3), also known as Dimethyl brassylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines known physical properties with established principles of thermal analysis and decomposition mechanisms of analogous long-chain aliphatic esters.

Physicochemical Properties of Dimethyl Tridecanedioate

A summary of the key physical and chemical properties of Dimethyl tridecanedioate is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures and for designing appropriate analytical methodologies.

PropertyValueUnitReference
Chemical Formula C₁₅H₂₈O₄-[1][2][3]
Molecular Weight 272.38 g/mol [1][2][3]
Melting Point 36°C[1]
Boiling Point 331.9°C[1]
CAS Number 1472-87-3-[1][2][3]

Thermal Stability Analysis

Predicted Thermal Stability from TGA

Thermogravimetric analysis is expected to show that Dimethyl tridecanedioate is thermally stable up to a certain temperature, beyond which it will undergo decomposition, indicated by a loss of mass. For long-chain aliphatic esters, decomposition typically occurs at elevated temperatures. The onset of decomposition for Dimethyl tridecanedioate is anticipated to be above 200°C in an inert atmosphere. Shorter-chain dimethyl dicarboxylates, such as dimethyl succinate, have been shown to be thermally stable up to around 200°C.[4]

Thermal Transitions from DSC

Differential scanning calorimetry would reveal the melting endotherm and any other phase transitions. Given the reported melting point of 36°C, a sharp endothermic peak would be observed around this temperature.[1] The DSC thermogram would also indicate the temperature range over which decomposition occurs, which is typically characterized by a broad exothermic or endothermic event at higher temperatures.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of Dimethyl tridecanedioate.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of Dimethyl tridecanedioate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min. An initial isothermal hold at a temperature slightly above the melting point may be employed to ensure a uniform starting condition.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of Dimethyl tridecanedioate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with a continuous flow of high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: A "heat-cool-heat" cycle is recommended to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 60°C) at a heating rate of 10°C/min.

    • Cooling Scan: The sample is then cooled to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A final heating scan is performed under the same conditions as the first to obtain data on the melting behavior without the influence of prior thermal history. To investigate decomposition, a separate experiment would be run from ambient temperature to around 400-500°C.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures) and the enthalpy of fusion (ΔHf) from the endothermic peak.

Decomposition Pathway and Products

In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), the decomposition mechanism of Dimethyl tridecanedioate can be postulated based on the well-established chemistry of long-chain aliphatic esters.

Proposed Decomposition Mechanism

The thermal degradation of aliphatic esters containing β-hydrogens primarily proceeds through a non-radical, intramolecular elimination reaction involving a six-membered cyclic transition state.[5][6] This mechanism, known as a cis-elimination or β-elimination, results in the formation of a carboxylic acid and an alkene. For Dimethyl tridecanedioate, this would involve the cleavage of the ester bond and the transfer of a hydrogen atom from the carbon adjacent to the ester oxygen.

Given the symmetrical nature of Dimethyl tridecanedioate, this process can occur at either end of the molecule. The initial decomposition products are therefore expected to be methyl 12-tridecenoate and methacrylic acid, or other isomeric forms depending on the position of the double bond. Further decomposition of these primary products can lead to a complex mixture of smaller volatile molecules.

It is also possible that at higher temperatures, radical-based mechanisms involving homolytic cleavage of C-C, C-O, and C-H bonds occur, leading to the formation of a variety of smaller hydrocarbons and oxygenated compounds.[7]

Expected Decomposition Products

Based on the proposed mechanisms, the following classes of compounds are anticipated to be among the thermal decomposition products of Dimethyl tridecanedioate:

  • Unsaturated methyl esters: Resulting from the primary cis-elimination reaction.

  • Alkenes: Formed through decarboxylation of the initially formed carboxylic acids or from radical-initiated chain scission.[7]

  • Shorter-chain dicarboxylic acid dimethyl esters: From fragmentation of the main carbon chain.

  • Carbon dioxide and carbon monoxide: From decarboxylation and decarbonylation reactions at higher temperatures.

  • Methanol: From the cleavage of the methyl ester group.

The precise identification and quantification of these products would require experimental analysis using techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and/or Mass Spectrometry (MS), or Py-GC/MS.

Visualizations

Experimental Workflow

The logical flow for the comprehensive thermal analysis of Dimethyl tridecanedioate is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_decomposition Decomposition Analysis cluster_data Data Interpretation Sample Dimethyl Tridecanedioate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample->Py_GC_MS TGA_Data Thermal Stability (Tonset, Tmax) TGA->TGA_Data DSC_Data Thermal Transitions (Tm, ΔHf) DSC->DSC_Data GC_MS_Data Decomposition Products Identification Py_GC_MS->GC_MS_Data Mechanism Postulation of Decomposition Mechanism TGA_Data->Mechanism DSC_Data->Mechanism GC_MS_Data->Mechanism

Caption: Workflow for the Thermal Analysis of Dimethyl Tridecanedioate.

Proposed Decomposition Pathway

The following diagram illustrates the postulated primary thermal decomposition pathway for Dimethyl tridecanedioate via a cis-elimination reaction.

decomposition_pathway Start Dimethyl Tridecanedioate Transition Six-membered Cyclic Transition State Start->Transition Heat (Δ) Product1 Methyl 12-tridecenoate Transition->Product1 Product2 Methacrylic Acid (or isomer) Transition->Product2 Further_Decomp Further Decomposition (Radical reactions, etc.) Product1->Further_Decomp Product2->Further_Decomp Final_Products Volatile Products (Alkenes, CO₂, etc.) Further_Decomp->Final_Products

Caption: Postulated cis-Elimination Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of Dimethyl tridecanedioate for researchers and professionals in drug development. While direct experimental data is limited, the provided physical properties, detailed experimental protocols for TGA and DSC, and a scientifically grounded, postulated decomposition pathway offer a robust framework for further investigation. The experimental workflows and reaction diagrams serve as valuable visual aids for planning and interpreting future studies on this and related long-chain diesters. It is recommended that experimental verification be conducted to confirm the thermal properties and decomposition products outlined in this guide.

References

Biodegradation Pathways of Aliphatic Diesters: A Technical Guide Focused on Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biodegradation pathways of aliphatic diesters, with a particular focus on Methyl Brassylate, a C13 long-chain aliphatic diester. While specific literature on this compound is limited, this document extrapolates from established principles of polyester (B1180765) and dicarboxylic acid metabolism to present a comprehensive overview. The guide details the enzymatic hydrolysis initiated by microorganisms, the subsequent metabolic fate of the resulting brassylic acid and methanol (B129727), and the key microorganisms and enzymes involved. Furthermore, it offers detailed experimental protocols for studying the biodegradation of these compounds and presents quantitative data from related substrates to serve as a valuable reference for researchers in the field.

Introduction

Aliphatic diesters are a class of organic compounds with broad applications in industries ranging from cosmetics and fragrances to polymers and pharmaceuticals. Their biodegradability is a critical factor in assessing their environmental impact and in the development of sustainable products. This compound, the dimethyl ester of tridecanedioic acid (brassylic acid), serves as a representative long-chain aliphatic diester. Understanding its biodegradation is crucial for predicting its environmental fate and for its potential applications in drug delivery systems where controlled degradation is desired.

This guide synthesizes the current understanding of the microbial breakdown of aliphatic diesters, focusing on the core biochemical reactions and pathways.

The Core Biodegradation Pathway of this compound

The biodegradation of this compound is a two-stage process initiated by microbial enzymes. The first stage involves the hydrolysis of the ester bonds, followed by the metabolism of the resulting dicarboxylic acid and alcohol.

Stage 1: Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester linkages. This reaction is primarily catalyzed by extracellular hydrolases, such as cutinases and lipases, secreted by a wide range of microorganisms.[1][2] These enzymes cleave the ester bonds, releasing brassylic acid and two molecules of methanol.

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Biodegradation_Step1 Methyl_Brassylate This compound (Dimethyl tridecanedioate) Brassylic_Acid Brassylic Acid (Tridecanedioic acid) Methyl_Brassylate->Brassylic_Acid Hydrolysis Methanol Methanol (2 molecules) Methyl_Brassylate->Methanol Hydrolysis Enzymes Cutinases / Lipases (extracellular) Enzymes->Methyl_Brassylate H2O 2 H₂O H2O->Methyl_Brassylate

Figure 1: Enzymatic hydrolysis of this compound.

Cutinases (E.C. 3.1.1.74) are particularly effective in hydrolyzing polyesters and their constituent esters.[1][2] These enzymes, belonging to the α/β-hydrolase superfamily, possess a catalytic triad (B1167595) (Ser-His-Asp) and exhibit broad substrate specificity, acting on both short and long-chain esters.[1][2] Lipases (E.C. 3.1.1.3) also contribute significantly to the hydrolysis of aliphatic esters.

Stage 2: Metabolism of Hydrolysis Products

Following hydrolysis, the resulting brassylic acid and methanol are transported into the microbial cells and assimilated into central metabolic pathways.

Long-chain dicarboxylic acids like brassylic acid are typically metabolized through the β-oxidation pathway.[3][4][5] In some microorganisms, particularly yeasts like Candida tropicalis, an initial ω-oxidation of fatty acids can lead to the formation of dicarboxylic acids, which are then subject to β-oxidation.[3][4][5][6] The β-oxidation of brassylic acid involves a cyclical series of four enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons, releasing acetyl-CoA in each cycle. Given that brassylic acid has an odd number of carbon atoms (13), its β-oxidation will ultimately yield propionyl-CoA in the final cycle, in addition to several molecules of acetyl-CoA. Both acetyl-CoA and propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

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Brassylic_Acid_Metabolism Brassylic_Acid Brassylic Acid (C13) Beta_Oxidation β-Oxidation Spiral Brassylic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (multiple) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (final cycle) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Biosynthesis Biosynthesis Acetyl_CoA->Biosynthesis Propionyl_CoA->TCA_Cycle (via succinyl-CoA) Propionyl_CoA->Biosynthesis

Figure 2: Metabolism of Brassylic Acid via β-oxidation.

Methanol is a one-carbon (C1) compound that can be utilized by a wide range of microorganisms known as methylotrophs.[7][8][9][10][11] The assimilation of methanol generally proceeds through its oxidation to formaldehyde, a key intermediate.[10][12] This oxidation can be catalyzed by methanol dehydrogenase in bacteria or alcohol oxidase in yeasts.[10][12] Formaldehyde is then assimilated into central metabolic pathways through various cycles, such as the ribulose monophosphate (RuMP) pathway in bacteria or the xylulose monophosphate (XuMP) pathway in yeasts.[10][13][14] These pathways ultimately lead to the formation of multi-carbon compounds that can be used for biosynthesis and energy production.

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Methanol_Metabolism Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation Assimilation Assimilation Pathways (e.g., RuMP, XuMP) Formaldehyde->Assimilation Central_Metabolism Central Metabolism (Biosynthesis & Energy) Assimilation->Central_Metabolism

Figure 3: General pathway for methanol metabolism.

Key Microorganisms and Enzymes

A diverse array of bacteria and fungi are capable of degrading aliphatic esters. Many of these organisms are ubiquitous in soil and aquatic environments.

Table 1: Microorganisms and Enzymes Involved in Aliphatic Ester and Dicarboxylic Acid Degradation

Organism TypeExamplesKey EnzymesReference
Bacteria Pseudomonas sp., Rhodococcus sp., Bacillus sp.Lipases, Esterases, Cutinases, Acyl-CoA Dehydrogenases[15][16]
Fungi/Yeast Candida tropicalis, Aspergillus sp., Penicillium sp., Fusarium solaniCutinases, Lipases, Acyl-CoA Oxidases, Cytochrome P450 Monooxygenases[3][4][5][6][17]

Quantitative Data

Table 2: Representative Biodegradation Rates of Aliphatic Esters and Dicarboxylic Acids

CompoundOrganism/EnzymeMethodBiodegradation Rate/ResultReference
Palm-based Methyl Ester Sulphonates (C12)Mixed microbial cultureOECD 301F73% in 6 days[18]
Palm-based Methyl Ester Sulphonates (C14)Mixed microbial cultureOECD 301F66% in 8 days[18]
Palm-based Methyl Ester Sulphonates (C16)Mixed microbial cultureOECD 301F63% in 16 days[18]
cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylateCandida antarctica lipase (B570770) B (mutant)Enzymatic Hydrolysis583.8 g L⁻¹ d⁻¹ space-time yield[19]
Malonic Acid (C3 dicarboxylic acid)Aspergillus sp.Fungal Culture50% degradation in 4.5 days (0.25 mM)[17]

Table 3: Kinetic Parameters of Cutinases on p-Nitrophenyl (pNP) Esters

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)pNP-butyrate (C4)0.12 ± 0.010.34 ± 0.012.83[20]
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)pNP-decanoate (C10)0.09 ± 0.010.11 ± 0.001.22[20]
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)pNP-dodecanoate (C12)0.08 ± 0.010.10 ± 0.001.25[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)pNP-butyrate (C4)0.09 ± 0.010.44 ± 0.014.89[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)pNP-decanoate (C10)0.08 ± 0.010.11 ± 0.001.38[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)pNP-dodecanoate (C12)0.08 ± 0.010.09 ± 0.001.13[20]

Experimental Protocols

Assessment of Ready Biodegradability using Manometric Respirometry (based on OECD 301F)

This method evaluates the ultimate biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum.

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OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Prepare microbial inoculum (e.g., activated sludge) Setup Set up respirometer flasks (inoculum, medium, substance/control) Inoculum->Setup Medium Prepare mineral medium Medium->Setup Test_Substance Prepare test substance solution (e.g., this compound) Test_Substance->Setup Controls Prepare controls (blank, reference, toxicity) Controls->Setup Incubate Incubate at constant temperature (e.g., 22 ± 2°C) for 28 days with stirring Setup->Incubate Measure Continuously measure oxygen consumption Incubate->Measure Correct Correct for blank oxygen uptake Measure->Correct Calculate_Biodegradation Calculate % Biodegradation = (O₂ consumed / ThOD) x 100 Correct->Calculate_Biodegradation Calculate_ThOD Calculate Theoretical Oxygen Demand (ThOD) Calculate_ThOD->Calculate_Biodegradation

Figure 4: Workflow for OECD 301F Manometric Respirometry Test.

Methodology:

  • Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. The sludge should be aerated and settled to obtain a suitable concentration of microorganisms.[21][22][23]

  • Test Setup: In sealed respirometer flasks, combine a mineral medium, the microbial inoculum, and the test substance (e.g., this compound) at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.[21][22][23]

  • Controls: Run parallel flasks for:

    • Blank control: Inoculum and mineral medium only, to measure endogenous respiration.

    • Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity control: Test substance plus the reference substance to check for inhibitory effects.[24]

  • Incubation: Incubate the flasks at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days with continuous stirring.[22][23]

  • Measurement: The consumption of oxygen is measured over time using a manometer or pressure sensor. Evolved CO₂ is trapped using a potassium hydroxide (B78521) solution.[21][23]

  • Data Analysis: The amount of oxygen consumed by the test substance is corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated as the ratio of the corrected oxygen consumption to the ThOD of the test substance.[21][24]

Analysis of Biodegradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the intermediates and final products of biodegradation.

Methodology:

  • Sample Collection: At various time points during a biodegradation experiment, collect aqueous samples from the reaction mixture.

  • Extraction: Extract the organic compounds from the aqueous phase using a suitable solvent (e.g., ethyl acetate, diethyl ether). For dicarboxylic acids, acidification of the sample prior to extraction may be necessary to improve recovery.

  • Derivatization: Dicarboxylic acids are often non-volatile and require derivatization before GC-MS analysis. Common derivatization methods include:

    • Esterification: Using reagents like BF₃/methanol to convert carboxylic acids to their more volatile methyl esters.[25][26][27]

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.[25][26]

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC.

    • Separation: Separate the components on a suitable capillary column (e.g., a non-polar or mid-polar column). A temperature gradient program is typically used to elute compounds with a wide range of boiling points.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST) and authentic standards.

  • Quantification: Use an internal standard added at the beginning of the extraction process to quantify the concentration of the identified degradation products.

Analysis of Dicarboxylic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like dicarboxylic acids without the need for derivatization.

Methodology:

  • Sample Preparation: Filter the aqueous samples from the biodegradation experiment to remove particulate matter.

  • HPLC System:

    • Column: A reverse-phase column with a polar-modified stationary phase (e.g., C18-AQ) is often used for the separation of polar organic acids in highly aqueous mobile phases.[28][29] Ion-exclusion chromatography is another common mode for organic acid separation.[30]

    • Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric acid or formic acid in water) is typically used as the mobile phase. A gradient of an organic modifier (e.g., acetonitrile (B52724) or methanol) may be employed to elute a range of organic acids.[28][31]

    • Detector: UV detection at a low wavelength (e.g., 210 nm) is commonly used to detect the carboxyl group of the organic acids.[29][31] Mass spectrometry can also be coupled with HPLC for more definitive identification.

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the dicarboxylic acids by comparing their retention times and peak areas with those of authentic standards.

Conclusion

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds by microbial cutinases and lipases, yielding brassylic acid and methanol. These products are then assimilated into central metabolic pathways, with brassylic acid undergoing β-oxidation and methanol being metabolized through C1 assimilation pathways. While direct quantitative data for this compound is scarce, the established principles of aliphatic ester and dicarboxylic acid biodegradation, along with the detailed experimental protocols provided in this guide, offer a robust framework for researchers to investigate the environmental fate and metabolic pathways of this and similar compounds. Further research focusing specifically on the kinetics and microbial consortia involved in the degradation of long-chain aliphatic diesters will be invaluable for a more complete understanding.

References

Methodological & Application

Application Notes: Fischer Esterification of Brassylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This application note provides a detailed protocol for the synthesis of dimethyl brassylate from brassylic acid (tridecanedioic acid) and methanol (B129727). Dithis compound is a valuable chemical intermediate used in the production of fragrances, polymers, and plasticizers. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. In this specific application, both carboxylic acid groups of brassylic acid react with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to form dithis compound and water. To drive the equilibrium towards the product side and achieve a high yield, a large excess of methanol is used, serving as both a reactant and the solvent. The reaction is typically carried out under reflux to increase the reaction rate.

Data Presentation

The following table summarizes the key quantitative data associated with the Fischer esterification of brassylic acid with methanol.

ParameterValueReference
Reactants
Brassylic Acid (Molar Mass)244.34 g/mol
Methanol (Molar Mass)32.04 g/mol
Sulfuric Acid (Molar Mass)98.08 g/mol
Product
Dithis compound (Molar Mass)272.39 g/mol [1]
Melting Point35-37 °C
Boiling Point326-328 °C
Reaction Conditions
Molar Ratio (Brassylic Acid:Methanol)1 : Excess (typically >20)
Catalyst Loading (H₂SO₄)Catalytic amount (e.g., 2-5 mol%)[2]
Reaction TemperatureReflux (approx. 65 °C)[3]
Reaction Time4-8 hours[2]
Yield and Purity
Typical Yield85-95%
Purity (by GC or NMR)>98%

Experimental Protocol

This protocol details the laboratory-scale synthesis of dithis compound.

Materials and Equipment:

  • Brassylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add brassylic acid.

    • Add a large excess of anhydrous methanol. The methanol will act as both the reactant and the solvent.

    • Place the flask in a heating mantle on a magnetic stirrer.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.

  • Esterification Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 65 °C) with continuous stirring.

    • Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by gas chromatography (GC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted brassylic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

    • Continue washing with the sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent from the organic solution.

    • Remove the solvent using a rotary evaporator to obtain the crude dithis compound.

    • The product can be further purified by recrystallization or distillation under reduced pressure if necessary.

    • Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR and IR spectroscopy. The ¹H NMR spectrum of dithis compound is available for comparison.[4]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Brassylic Acid + Methanol + H₂SO₄ Catalyst Reflux Heat to Reflux (4-8 hours) Reactants->Reflux Esterification Evaporation1 Remove Excess Methanol Reflux->Evaporation1 Extraction Dissolve in Ether & Wash with NaHCO₃ Evaporation1->Extraction Neutralization Drying Wash with Brine & Dry with MgSO₄ Extraction->Drying Purification Evaporation2 Remove Solvent Drying->Evaporation2 Purification Recrystallization or Distillation (optional) Evaporation2->Purification Analysis Characterization (MP, NMR, IR) Purification->Analysis

Caption: Experimental workflow for the synthesis of dithis compound.

Reaction_Mechanism Brassylic_Acid Brassylic Acid (R(COOH)₂) Protonation Protonation of Carbonyl Oxygen Brassylic_Acid->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination -H₂O Deprotonation Deprotonation Water_Elimination->Deprotonation Dimethyl_Brassylate Dithis compound (R(COOCH₃)₂) Deprotonation->Dimethyl_Brassylate -H⁺

Caption: Simplified signaling pathway of the Fischer esterification.

References

Application Notes and Protocols for the Catalytic Synthesis of Dimethyl Tridecanedioate from Erucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the two-key-step synthesis of dimethyl tridecanedioate, a valuable C13 α,ω-dicarboxylic acid ester, starting from erucic acid. Dimethyl tridecanedioate and its parent diacid, brassylic acid, serve as important monomers for specialty polyamides, polyesters, and as intermediates in the synthesis of fragrances and pharmaceuticals.[1][2][3] The protocols described herein focus on the oxidative cleavage of erucic acid to yield brassylic acid, followed by the esterification of brassylic acid to produce the target dimethyl ester.

Two primary methods for the oxidative cleavage are presented: ozonolysis, a widely used industrial method, and a laboratory-scale catalytic oxidation using tungstic acid. Subsequently, a standard Fischer esterification protocol for the conversion of brassylic acid to dimethyl tridecanedioate is detailed.

Part 1: Oxidative Cleavage of Erucic Acid to Brassylic Acid

The first step in the synthesis is the cleavage of the carbon-carbon double bond in erucic acid to form brassylic acid and the co-product, pelargonic acid.

Method A: Ozonolysis

Ozonolysis is a robust and common method for the oxidative cleavage of alkenes.[1] In this procedure, ozone is bubbled through a solution of erucic acid, followed by an oxidative workup to yield the desired dicarboxylic acid.

Experimental Protocol: Ozonolysis of Erucic Acid

  • Dissolution: Dissolve erucic acid in a suitable solvent, such as methanol (B129727) or a mixture of methanol and a non-polar co-solvent, in a reaction vessel equipped with a gas dispersion tube and a cooling bath. A typical concentration is 5-10% w/v.

  • Cooling: Cool the reaction mixture to a low temperature, typically -78 °C using a dry ice/acetone bath, although industrial processes may operate at higher temperatures around -20 °C.[1]

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored for the complete consumption of erucic acid, which can be indicated by the appearance of a blue color from unreacted ozone.[1]

  • Quenching: After completion, purge the solution with oxygen or an inert gas to remove excess ozone.

  • Oxidative Workup: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture to convert the intermediate ozonides to carboxylic acids.[1] The mixture is typically allowed to warm to room temperature and stirred overnight.

  • Product Isolation and Purification:

    • The solvent is removed under reduced pressure.

    • The resulting residue contains brassylic acid and pelargonic acid. Brassylic acid, being a solid, can be separated from the liquid pelargonic acid by filtration.

    • Further purification of brassylic acid can be achieved by recrystallization from a suitable solvent like methanol or water.[4] In industrial processes, purification may involve distillation and liquid-liquid extraction.[5]

Quantitative Data for Ozonolysis

ParameterValue/RangeReference
Starting MaterialErucic Acid[1][3]
SolventMethanol[1]
Temperature-78 °C to -20 °C[1]
OxidantOzone (O₃), Hydrogen Peroxide (H₂O₂) for workup[1]
ProductsBrassylic Acid, Pelargonic Acid[1][2]
Method B: Catalytic Oxidation with Tungstic Acid

An alternative to ozonolysis is the use of a catalyst system, such as tungstic acid with hydrogen peroxide, which is a more accessible method for many laboratories.[6]

Experimental Protocol: Tungstic Acid Catalyzed Oxidation of Erucic Acid

  • Reaction Setup: In a high-throughput parallel pressure reactor system or a standard round-bottom flask equipped with a reflux condenser and magnetic stirring, combine erucic acid, tungstic acid (H₂WO₄) as the catalyst, a peroxidant such as hydrogen peroxide, and a protic organic solvent like tert-butanol (B103910) or acetic acid.[4][6]

  • Reaction Conditions: Heat the reaction mixture to approximately 80 °C.[6] If using a pressure reactor, apply an oxygen pressure of around 10 bar.[6] For an open system, bubble oxygen through the reaction mixture.[6]

  • Reaction Time: Maintain the reaction at the set temperature with stirring for about 12 hours, by which time the yield of brassylic acid typically reaches a plateau.[6]

  • Product Isolation and Purification:

    • After cooling the reaction mixture, the solid catalyst can be recovered by filtration.[4]

    • The solvent is removed from the filtrate under reduced pressure.

    • The residue is cooled to induce crystallization of the brassylic acid. Hexane can be added to facilitate the precipitation of the white solid product.[4]

    • The brassylic acid is collected by filtration and can be further purified by recrystallization from methanol.[4]

Quantitative Data for Tungstic Acid Catalyzed Oxidation

ParameterValue/RangeReference
Starting MaterialErucic Acid[4][6]
CatalystTungstic Acid (H₂WO₄)[4][6]
Catalyst Loading~0.1 moles per mole of Erucic Acid[7]
OxidantOxygen (O₂) and a peroxidant (e.g., H₂O₂)[4][6]
SolventProtic organic solvent (e.g., t-butanol, acetic acid)[4]
Temperature80 °C[6]
Pressure10 bar O₂ (or bubbling O₂)[6]
Reaction Time12 hours[6]
Yield of Brassylic AcidHigh yields reported[6]

Part 2: Esterification of Brassylic Acid to Dimethyl Tridecanedioate

The second step is the conversion of the synthesized brassylic acid to its dimethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9]

Experimental Protocol: Fischer Esterification of Brassylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine brassylic acid and an excess of anhydrous methanol. Methanol serves as both a reactant and the solvent.[10]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[8][11] A typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.

  • Reaction: Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the scale and desired conversion.[10][11] To drive the equilibrium towards the product, the water formed during the reaction can be removed using a Dean-Stark trap if a co-solvent like toluene (B28343) is used.[8][11]

  • Workup and Purification:

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent such as ethyl acetate.

    • The organic solution is washed with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with a saturated solution of sodium chloride (brine).[11]

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude dimethyl tridecanedioate.[11]

    • The final product can be purified by vacuum distillation or recrystallization.

Quantitative Data for Fischer Esterification

ParameterValue/RangeReference
Starting MaterialBrassylic Acid (Tridecanedioic Acid)[10][11]
ReagentMethanol (in excess)[9][10]
CatalystSulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)[8][11]
TemperatureReflux temperature of methanol[11]
Reaction Time1-10 hours[8]
YieldHigh yields (typically >90%) achievable with excess alcohol[9][11]

Visualizations

Logical Workflow for the Synthesis of Dimethyl Tridecanedioate

Synthesis_Workflow cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Esterification erucic_acid Erucic Acid oxidative_cleavage Oxidative Cleavage (Ozonolysis or Catalytic Oxidation) erucic_acid->oxidative_cleavage brassylic_acid Brassylic Acid oxidative_cleavage->brassylic_acid brassylic_acid_2 Brassylic Acid esterification Fischer Esterification (Methanol, Acid Catalyst) brassylic_acid_2->esterification dimethyl_tridecanedioate Dimethyl Tridecanedioate esterification->dimethyl_tridecanedioate

Caption: Overall workflow for the two-step synthesis of dimethyl tridecanedioate from erucic acid.

Signaling Pathway of Fischer Esterification

Fischer_Esterification_Pathway carboxylic_acid Carboxylic Acid (Brassylic Acid) protonated_carbonyl Protonated Carbonyl carboxylic_acid->protonated_carbonyl Protonation alcohol Alcohol (Methanol) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate acid_catalyst Acid Catalyst (H+) acid_catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Elimination of Water ester Ester (Dimethyl Tridecanedioate) protonated_ester->ester Deprotonation water Water protonated_ester->water releases ester->acid_catalyst regenerates

Caption: Mechanistic pathway of the acid-catalyzed Fischer esterification of a carboxylic acid.

References

Application Notes and Protocols for Polyester Synthesis Using Methyl Brassylate as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters utilizing methyl brassylate, a bio-based monomer derived from brassylic acid. The resulting long-chain aliphatic polyesters exhibit properties that make them promising for various applications, including in the development of soft medical devices and as alternatives to petroleum-based plastics.

Introduction

This compound, the dimethyl ester of tridecanedioic acid (brassylic acid), serves as an AB-type monomer for the synthesis of long-chain aliphatic polyesters. These polyesters are gaining interest due to their biodegradability, biocompatibility, and the renewable origin of the monomer, often derived from vegetable oils like castor oil.[1] The properties of these polyesters, such as their thermal and mechanical characteristics, can be tailored by copolymerizing this compound with other monomers or by controlling the polymerization conditions. This document outlines the primary synthesis routes, provides detailed experimental protocols, and summarizes the key properties of brassylate-based polyesters.

Synthesis Methodologies

The primary method for synthesizing polyesters from this compound is melt polycondensation . This process involves the reaction of the dicarboxylic acid ester with a diol in the presence of a catalyst at elevated temperatures and under vacuum to facilitate the removal of the methanol (B129727) byproduct, driving the reaction toward the formation of high molecular weight polymers.

Another related approach is the ring-opening polymerization (ROP) of ethylene (B1197577) brassylate, a cyclic macrolactone derived from brassylic acid. While this document focuses on this compound, understanding the ROP of ethylene brassylate is valuable as it produces a similar polyester (B1180765), poly(ethylene brassylate), and is extensively studied.

Melt Polycondensation of this compound with a Diol

This is a two-stage process:

  • Transesterification: The methyl ester groups of this compound react with the hydroxyl groups of a diol to form oligomers and release methanol.

  • Polycondensation: The resulting oligomers further react to increase the polymer chain length, with the continuous removal of methanol under high vacuum.

A variety of diols can be used, such as ethylene glycol, 1,4-butanediol (B3395766), or longer-chain diols, to modify the properties of the final polyester.

Experimental Protocols

Protocol for Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes the synthesis of poly(butylene brassylate).

Materials:

  • This compound (dimethyl tridecanedioate)

  • 1,4-Butanediol

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) or Antimony oxide (Sb₂O₃)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution and characterization)

Equipment:

  • Three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump with a cold trap.

  • Glassware for purification and handling of the polymer.

Procedure:

  • Charging the Reactor:

    • Place this compound and a slight molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio) into the reaction vessel.

    • Add the catalyst to the mixture (e.g., 0.1-0.5% w/w of the total monomer weight).

  • First Stage: Transesterification:

    • Assemble the reaction apparatus and purge the system with dry nitrogen for 15-20 minutes to remove any air and moisture.

    • Begin stirring the mixture and gradually heat the vessel to 180-200°C under a gentle stream of nitrogen.

    • Methanol will start to distill off as the transesterification reaction proceeds. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Second Stage: Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply vacuum to the system, reducing the pressure to below 1 mmHg over a period of about an hour.

    • Continue the reaction under high vacuum for another 4-6 hours. An increase in the viscosity of the melt will be observed as the molecular weight of the polyester increases.

  • Polymer Recovery:

    • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.

    • Allow the reactor to cool to a safe temperature.

    • The resulting polyester can be removed from the reactor while still warm and molten.

  • Purification:

    • Dissolve the obtained polyester in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation

The following tables summarize the thermal and mechanical properties of polyesters derived from brassylic acid.

Table 1: Thermal Properties of Brassylic Acid-Based Polyesters

Polymer NameSynthesis MethodGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Reference
Poly(ethylene brassylate) (PEB)Ring-Opening Polymerization-30 to -3369 to 70>350[2][3][4]
Poly(ethylene brassylate-co-ε-caprolactone)Ring-Opening PolymerizationVaries with compositionVaries with compositionN/A[5]
Lignin-graft-PEBGraft Copolymerization12N/AN/A[1]
Poly(butylene succinate-co-itaconate) from enzymatic polycondensationEnzymatic PolycondensationN/AN/AN/A[6]

Table 2: Mechanical Properties of Poly(ethylene brassylate) (PEB)

Molecular Weight (Mw) ( kg/mol )Tensile Strength (MPa)Elongation at Break (%)Secant Modulus (MPa)Reference
> 90> 20> 800296 - 324[2]
< 46Prone to brittle fractureN/AN/A[2]

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation_workflow start Start charge_reactor Charge Reactor (this compound, Diol, Catalyst) start->charge_reactor purge_n2 Purge with Nitrogen charge_reactor->purge_n2 transesterification Transesterification (180-200°C, N2 flow) Collect Methanol purge_n2->transesterification polycondensation Polycondensation (220-240°C, High Vacuum) transesterification->polycondensation cool_down Cool Down under N2 polycondensation->cool_down polymer_recovery Recover Polymer cool_down->polymer_recovery purification Purification (Dissolution and Precipitation) polymer_recovery->purification drying Dry Purified Polymer purification->drying characterization Characterization (NMR, GPC, DSC, TGA) drying->characterization end End characterization->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Logical Relationship of Monomers to Polymer Properties

monomer_property_relationship cluster_monomers Monomers cluster_synthesis Synthesis cluster_properties Polymer Properties methyl_brassylate This compound (Long Aliphatic Chain) polycondensation Melt Polycondensation methyl_brassylate->polycondensation flexibility Flexibility & Ductility methyl_brassylate->flexibility Increases diol Diol (e.g., Ethylene Glycol, 1,4-Butanediol) diol->polycondensation crystallinity Crystallinity diol->crystallinity Influences polycondensation->flexibility thermal_stability Thermal Stability polycondensation->thermal_stability polycondensation->crystallinity biodegradability Biodegradability polycondensation->biodegradability

References

Application Notes and Protocols for the Polycondensation of Dimethyl Tridecanedioate with Long-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of long-chain aliphatic polyesters through the polycondensation of dimethyl tridecanedioate (also known as dimethyl brassylate) with various long-chain diols. The resulting polyesters, characterized by their high molecular weight, thermal stability, and biocompatibility, are promising materials for a range of applications, including drug delivery systems, medical implants, and specialty plastics.[1][2][3]

Introduction

Long-chain aliphatic polyesters are a class of biodegradable polymers that have garnered significant interest due to their desirable material properties, which can be tailored by adjusting the chain length of the diacid and diol monomers.[4][5] The use of dimethyl tridecanedioate, a C13 dicarboxylic acid ester, in combination with long-chain diols (e.g., C10-C16), allows for the synthesis of polyesters with a polyethylene-like crystal structure, good thermal stability, and ductile mechanical properties.[1][4] These characteristics make them suitable for applications requiring flexibility, durability, and controlled degradation.[6] Aliphatic polyesters are particularly relevant in the field of drug delivery, where their biocompatibility and biodegradability are crucial for the development of controlled-release formulations.[2]

This document outlines two primary methods for the synthesis of these polyesters: melt polycondensation and enzymatic polymerization. Melt polycondensation is a widely used industrial method that involves high temperatures and vacuum to drive the reaction to completion. Enzymatic polymerization, on the other hand, offers a more sustainable and milder alternative, often utilizing lipases as catalysts.[2][7][8]

Data Presentation

The following tables summarize typical quantitative data for long-chain aliphatic polyesters synthesized from monomers analogous to dimethyl tridecanedioate and long-chain diols. This data is provided to illustrate the expected material properties and the influence of the monomer chain length.

Table 1: Thermal Properties of Long-Chain Polyesters

Diacid MonomerDiol MonomerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
Tetradecanedioic Acid1,12-Dodecanediol64.5-
Dodecanedioic Acid1,10-Decanediol~70-80~ -30 to -60
Sebacic Acid (C10)1,12-Dodecanediol--
Adipic Acid (C6)1,12-Dodecanediol--

Note: Data is compiled from analogous polyester (B1180765) systems and serves as a representative example.[4][6] The thermal properties are significantly influenced by the chain length of both the diacid and the diol.[6]

Table 2: Molecular Weight and Mechanical Properties of Long-Chain Polyesters

PolyesterWeight Average Molecular Weight (Mw) ( g/mol )Tensile Strength (MPa)Elongation at Break (%)
Poly(1,12-dodecylene octanedioate)> 60,00020.8255
Poly(1,12-dodecylene sebacate)> 60,00025.3254
Polyesters from 1,5-pentanediol (B104693) and C10-C16 diacids---
Poly(1,12-dodecylene adipate)66,360--

Note: This table presents data from similar long-chain polyester systems to provide an expected range of properties.[1][4] The mechanical properties demonstrate the potential for these materials to be both strong and ductile.

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation procedure for the synthesis of a polyester from dimethyl tridecanedioate and a long-chain diol (e.g., 1,12-dodecanediol).

Materials:

  • Dimethyl tridecanedioate

  • 1,12-dodecanediol (or other long-chain diol)

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for cleaning)

  • Chloroform (B151607) or other suitable solvent for polymer dissolution

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

  • Monomer Charging and Inerting:

    • Charge equimolar amounts of dimethyl tridecanedioate and the long-chain diol into the glass reactor.

    • Add a catalytic amount of Titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid ester).

    • Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Transesterification Stage:

    • While maintaining a slow stream of nitrogen, heat the reactor to 160-180 °C with continuous stirring.

    • Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the cold trap.

    • Continue this stage for 2-4 hours or until the theoretical amount of methanol has been distilled off.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240 °C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar using the vacuum pump.

    • The viscosity of the molten polymer will increase significantly during this stage.

    • Maintain these conditions for 4-6 hours to promote the growth of high molecular weight polymer chains.

  • Polymer Recovery:

    • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the reactor as a solid mass.

    • For characterization, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent like cold methanol to purify it.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization

This protocol provides a general procedure for the lipase-catalyzed polycondensation of dimethyl tridecanedioate and a long-chain diol.

Materials:

  • Dimethyl tridecanedioate

  • Long-chain diol (e.g., 1,10-decanediol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Anhydrous toluene (B28343) or diphenyl ether (as solvent, optional for bulk polymerization)

  • Molecular sieves (for anhydrous conditions)

  • Methanol (for precipitation)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating oil bath with temperature controller

  • Vacuum line or nitrogen inlet

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add equimolar amounts of dimethyl tridecanedioate and the long-chain diol.

    • If using a solvent, add anhydrous toluene or diphenyl ether. For bulk polymerization, no solvent is needed.[7][8]

    • Add immobilized CALB (typically 10-20 wt% of the total monomer weight).

    • Add activated molecular sieves to ensure anhydrous conditions.

  • Oligomerization Stage:

    • Heat the reaction mixture to 80-90 °C with magnetic stirring under a nitrogen atmosphere or atmospheric pressure for 2-6 hours.[7] This initial stage allows for the formation of oligomers.

  • Polycondensation Stage:

    • Apply a vacuum (e.g., 30 mmHg) to the system to remove the methanol byproduct and drive the polymerization reaction forward.[7][8]

    • Continue the reaction at 80-90 °C under vacuum for an extended period (e.g., 24-72 hours) until the desired molecular weight is achieved.

  • Polymer Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform).

    • Precipitate the polyester by pouring the solution into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum.

Mandatory Visualization

Polycondensation_Workflow cluster_synthesis Polyester Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Dimethyl Tridecanedioate + Long-Chain Diol Polycondensation Polycondensation (Melt or Enzymatic) Monomers->Polycondensation Catalyst Catalyst (e.g., Ti(OBu)4 or Lipase) Catalyst->Polycondensation Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Dissolution Dissolution (e.g., Chloroform) Crude_Polymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Purified_Polymer Purified Polyester Drying->Purified_Polymer GPC GPC (Molecular Weight) Purified_Polymer->GPC DSC DSC (Thermal Properties) Purified_Polymer->DSC NMR NMR (Structure) Purified_Polymer->NMR Tensile_Testing Tensile Testing (Mechanical Properties) Purified_Polymer->Tensile_Testing

Caption: Workflow for polyester synthesis and characterization.

References

Application Notes and Protocols: Formulation of Biodegradable Polymers Using Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of biodegradable polymers is crucial for advancing sustainable technologies and biomedical applications. Methyl Brassylate, a bio-based monomer, serves as a valuable building block for creating these polymers. Its long-chain aliphatic structure imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for a variety of applications, including drug delivery, biomedical implants, and environmentally friendly packaging.[1][2] This document provides detailed application notes and protocols for the formulation of biodegradable polymers using this compound and its close analog, Ethylene Brassylate.

Overview of Polymerization Techniques

This compound can be polymerized through several methods, with ring-opening polymerization (ROP) being one of the most common.[1][3] This technique allows for good control over the polymer's molecular weight and structure. Both metal-based and organic catalysts can be employed for ROP.[3][4] Additionally, enzymatic polymerization offers a more environmentally friendly "green" alternative.[5][6] Co-polymerization of this compound with other cyclic monomers, such as ε-caprolactone or δ-hexalactone, enables the synthesis of copolymers with tunable thermal and mechanical properties.[7][8]

Key Applications

Polymers derived from this compound exhibit properties that make them attractive for various high-value applications:

  • Drug Delivery: The amphiphilic nature of certain this compound copolymers allows for the formation of micelles that can encapsulate hydrophobic drugs, such as doxorubicin, for controlled release.[3]

  • Biomedical Implants and Scaffolds: The biocompatibility and biodegradability of these polymers make them suitable for use in medical devices and tissue engineering scaffolds. Studies have shown that these materials are not cytotoxic and can support cell proliferation.[7]

  • Biodegradable Coatings: Poly(ethylene brassylate) can be used as a hydrophobic and biodegradable coating for materials like paper, offering a sustainable alternative to traditional polymer coatings.[5][6]

  • Thermoplastic Elastomers: Copolymers of Ethylene Brassylate exhibit good flexibility and thermal stability, making them suitable for applications requiring elastomeric properties.[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene brassylate-co-squaric acid)

This protocol describes the synthesis of a copolymer from Ethylene Brassylate and squaric acid via ring-opening copolymerization.[9]

Materials:

  • Ethylene Brassylate (EB)

  • Squaric Acid (SA)

  • 1,4-Dioxane (B91453)

  • Nitrogen gas

  • Reaction vessel with a controlled temperature oil bath and stirrer

Procedure:

  • Add predetermined amounts of Ethylene Brassylate, squaric acid, and 1,4-dioxane to the reaction vessel. For a 75/25 EB/SA molar ratio, use 0.0075 mol of EB and 0.0025 mol of SA in 10 mL of 1,4-dioxane.[9]

  • Immerse the vessel in the oil bath and heat to 100°C.

  • Purge the system with nitrogen gas.

  • Stir the reaction mixture at 250 rpm for 24 hours.[9]

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the resulting copolymer in a suitable non-solvent, such as methanol.

  • Filter and dry the polymer under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_purification Purification EB Ethylene Brassylate Vessel Reaction Vessel EB->Vessel SA Squaric Acid SA->Vessel Solvent 1,4-Dioxane Solvent->Vessel Heat 100°C Oil Bath Vessel->Heat 24 hours Stir 250 rpm Heat->Stir N2 Nitrogen Atmosphere Stir->N2 Precipitate Precipitation in Methanol N2->Precipitate Filter Filtration Precipitate->Filter Dry Vacuum Drying Filter->Dry Product Poly(ethylene brassylate-co-squaric acid) Dry->Product

Workflow for the synthesis of Poly(ethylene brassylate-co-squaric acid).
Protocol 2: Enzymatic Polymerization of Ethylene Brassylate

This protocol details a solvent-free, enzymatic approach to polymerize Ethylene Brassylate using an artificial plant cell wall (APCW) catalyst.[5][6]

Materials:

  • Ethylene Brassylate (EB)

  • Candida antarctica lipase (B570770) B (CALB)

  • Microcrystalline cellulose (B213188) (MCC)

  • 1,4-Dioxane (for catalyst preparation)

  • Deionized water

  • Reactive extruder

Catalyst Preparation (APCW):

  • Dissolve 20 mg of Ethylene Brassylate and 20 mg of CALB in 2 mL of 1,4-dioxane and homogenize.[5]

  • Allow the dioxane to evaporate overnight under a fume hood.[5]

  • Add 6 mL of deionized water and 60 mg of MCC to the mixture and stir.[5]

  • Lyophilize the suspension for 70 hours to obtain the solid APCW catalyst.[5]

Polymerization Procedure:

  • Dry the Ethylene Brassylate overnight at 75°C.[4]

  • Conduct the polymerization in a reactive extruder at 90°C with a stirring speed of 100 rpm.[5]

  • Use a 10 wt% loading of the APCW catalyst.[5]

  • Maintain a constant nitrogen flow and allow the reaction to proceed for 120 minutes with recirculation.[5]

  • Collect the resulting poly(ethylene brassylate) polymer.

Enzymatic_Polymerization_Workflow cluster_catalyst_prep Catalyst Preparation (APCW) cluster_polymerization Polymerization EB_cat Ethylene Brassylate Mix1 Mix & Evaporate EB_cat->Mix1 CALB CALB CALB->Mix1 Dioxane 1,4-Dioxane Dioxane->Mix1 H2O Deionized Water Mix1->H2O Mix2 Mix H2O->Mix2 MCC MCC MCC->Mix2 Lyophilize Lyophilize Mix2->Lyophilize APCW APCW Catalyst Lyophilize->APCW Extruder Reactive Extruder (90°C, 100 rpm, N2) APCW->Extruder 10 wt% EB_poly Dried Ethylene Brassylate EB_poly->Extruder Product Poly(ethylene brassylate) Extruder->Product 120 min

Workflow for the enzymatic polymerization of Ethylene Brassylate.

Data Presentation

The following tables summarize the key properties of biodegradable polymers formulated with Ethylene Brassylate.

Table 1: Thermal Properties of Ethylene Brassylate-Based Polymers

Polymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Reference
Poly(ethylene brassylate) (PEB)-27 to -3369 to 70~250[1][3]
PEB-co-δ-Hexalactone (49-90% EB)< -2750 to 65-[7]
PEB-co-ε-Caprolactone (75% ε-CL)-Pseudo-eutectic-[8]
Poly(ethylene brassylate-co-squaric acid)--288[9]
Biobased Polyamide Thermoset from EB55 ± 2.3139 ± 0.7-[1]

Table 2: Mechanical Properties of Ethylene Brassylate-Based Copolymers

Polymer CompositionElastic Modulus (MPa)Elongation at Break (%)Reference
PEB-co-δ-Hexalactone57 - 274High[7]
PEB-co-ε-CaprolactoneTunable> 2000 (at pseudo-eutectic point)[8]

Table 3: Molecular Weight and Conversion Data for Enzymatic Polymerization of Ethylene Brassylate

CatalystReaction Time (h)Conversion (%)Molecular Weight (Mw) ( g/mol )Reference
APCW5391~4000[5]
Recycled APCW5--6750[5]
Novozyme 435 (Commercial CALB)6913500[5]

Characterization Methods

A comprehensive analysis of the synthesized polymers is essential to understand their properties and potential applications. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.[9]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.[3][4]

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[3][8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.[3][9]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymers.[8]

  • Mechanical Testing: To determine properties such as elastic modulus, tensile strength, and elongation at break.[7][8]

Conclusion

Methyl and Ethylene Brassylate are versatile, bio-based monomers for the formulation of a wide range of biodegradable polymers. By selecting the appropriate polymerization method and co-monomers, polymers with tailored properties can be synthesized for applications in drug delivery, biomedical engineering, and sustainable materials. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these valuable biomaterials.

References

Analysis of Methyl Brassylate in Fragrance Compositions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Brassylate, also known as Ethylene Brassylate or Musk T, is a synthetic macrocyclic musk widely utilized in the fragrance industry.[1] Its chemical name is 1,4-Dioxacycloheptadecane-5,17-dione, with a molecular formula of C₁₅H₂₆O₄ and a molecular weight of 270.36 g/mol . Valued for its soft, sweet, and persistent musky odor, it serves as a foundational base note and an effective fixative in a variety of fragrance compositions, enhancing the longevity and stability of the overall scent profile. This compound is a key component in fine fragrances, personal care products, and household goods. Its stability and performance in various matrices, including alcoholic solutions and detergents, make it a versatile ingredient.

The quantitative analysis of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the determination of this compound in fragrance compositions using Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard analytical technique for volatile and semi-volatile fragrance compounds.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for developing robust analytical methods.

PropertyValueReference
Molecular Formula C₁₅H₂₆O₄
Molecular Weight 270.36 g/mol
CAS Number 105-95-3
Appearance Colorless to pale yellow viscous liquid
Odor Profile Soft, sweet, musky, with floral and powdery nuances
Boiling Point 330-434°C at atmospheric pressure
Vapor Pressure <0.001 mm Hg at 20°C
Solubility Practically insoluble in water
Log P (octanol/water) 4.3–4.7

Role in Fragrance Compositions

This compound's primary function in a fragrance is to act as a base note and a fixative. Its low volatility ensures that its scent persists for an extended period, providing a long-lasting impression. It is typically used in concentrations ranging from 0.2% to 10% in fragrance concentrates, with most formulations containing between 0.5% and 3%.

MB This compound Fragrance Fragrance Composition MB->Fragrance is an ingredient in BaseNote Base Note Fragrance->BaseNote contains Fixative Fixative Fragrance->Fixative contains BaseNote->MB is a Fixative->MB is a Longevity Increased Longevity Fixative->Longevity Stability Enhanced Stability Fixative->Stability

Caption: Logical relationship of this compound in fragrance compositions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from simple fragrance matrices like alcoholic solutions (e.g., Eau de Parfum, Eau de Toilette).

Materials:

  • Fragrance sample

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh 0.5 g of the fragrance sample into a 50 mL amber centrifuge tube.

  • Add 5 mL of deionized water to the tube.

  • Add 5 mL of MTBE to the tube.

  • Vortex the mixture for 30 minutes.

  • Add 5 g of anhydrous sodium sulfate to remove water and aid phase separation.

  • Centrifuge the sample at 3000 x g for 30 minutes.

  • Carefully collect the supernatant (MTBE layer).

  • Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental parameters for the quantitative analysis of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

GC-MS Conditions:

ParameterSetting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for this compound:

Ion (m/z)Dwell Time (ms)Description
98 100Quantifier Ion
55 100Qualifier Ion
86 100Qualifier Ion

Note: The molecular ion of this compound (m/z 270) is often of low abundance in EI mass spectra. The fragment ions at m/z 98, 55, and 86 are more intense and suitable for quantification.

Data Presentation

Calibration Curve

A calibration curve should be prepared using a certified reference standard of this compound. A stock solution is serially diluted in MTBE to prepare a series of calibration standards.

Concentration (µg/mL)Peak Area (m/z 98)
1.0[Insert Data]
5.0[Insert Data]
10.0[Insert Data]
25.0[Insert Data]
50.0[Insert Data]
100.0[Insert Data]
Sample Analysis Results

The concentration of this compound in unknown samples is determined by interpolating the peak area of the quantifier ion (m/z 98) from the calibration curve.

Sample IDPeak Area (m/z 98)Calculated Concentration (µg/mL)Concentration in Product (%)
Fragrance A[Insert Data][Insert Data][Insert Data]
Fragrance B[Insert Data][Insert Data][Insert Data]
Fragrance C[Insert Data][Insert Data][Insert Data]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Fragrance Sample LLE Liquid-Liquid Extraction Sample->LLE Filtration Filtration LLE->Filtration GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The protocols and application notes presented here provide a robust framework for the accurate and reliable quantification of this compound in fragrance compositions. The use of GC-MS with a validated sample preparation method ensures high sensitivity and selectivity. Adherence to these methodologies will support quality assurance, formulation optimization, and regulatory adherence in the fragrance industry.

References

Application Notes: High-Purity Synthesis of Dimethyl Tridecanedioate for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl tridecanedioate (CAS No. 1472-87-3), also known as dimethyl brassylate, is a long-chain aliphatic diester that serves as a crucial monomer in the synthesis of advanced polymers.[1][2] Its C13 backbone imparts flexibility, hydrophobicity, and unique thermal properties to polyesters, polyamides, and other copolymers. For polymer applications, particularly in the production of high-performance materials, the purity of the monomer is paramount. Impurities can act as chain terminators or create defects in the polymer structure, leading to reduced molecular weight, poor mechanical strength, and decreased thermal stability. This document provides a detailed protocol for the high-purity synthesis of dimethyl tridecanedioate via Fischer esterification of tridecanedioic acid, followed by a robust purification and characterization process.

Principle of Synthesis

The synthesis is based on the Fischer esterification of tridecanedioic acid with methanol (B129727), using a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product side, a large excess of methanol is used, serving as both a reactant and the solvent.[3][4] The water produced during the reaction is removed during the work-up phase. Subsequent purification by vacuum distillation is essential to achieve the high purity required for polymerization.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Tridecanedioic Acid

This protocol details the synthesis of crude dimethyl tridecanedioate.

1. Materials and Reagents

ReagentCAS No.FormulaM.W. ( g/mol )Grade
Tridecanedioic Acid505-52-2C₁₃H₂₄O₄244.33≥98%
Methanol67-56-1CH₄O32.04Anhydrous, ≥99.8%
Sulfuric Acid7664-93-9H₂SO₄98.08Concentrated, 95-98%
Diethyl Ether60-29-7C₄H₁₀O74.12ACS Grade
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS Grade
Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, ACS Grade

2. Equipment

  • 500 mL Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3. Procedure

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add tridecanedioic acid (e.g., 24.4 g, 0.1 mol) and anhydrous methanol (250 mL, ~6.2 mol) to the flask.

  • Stir the mixture to dissolve the acid as much as possible.

  • In a fume hood, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic.

  • Heat the mixture to reflux (approx. 65°C) using a heating mantle and maintain a gentle reflux for 18-24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot is no longer visible.

Protocol 2: Purification of Dimethyl Tridecanedioate

This protocol describes the work-up and high-purity distillation of the crude product.

1. Work-up and Neutralization

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the oily residue in 200 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash sequentially with:

    • 100 mL of deionized water.

    • 100 mL of saturated sodium bicarbonate solution (repeat until CO₂ evolution ceases to neutralize the acid catalyst).[6]

    • 100 mL of brine (saturated NaCl solution).

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude dimethyl tridecanedioate.

2. Vacuum Distillation

  • Set up a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating the flask gently.

  • Discard any initial low-boiling fractions.

  • Collect the pure dimethyl tridecanedioate fraction at the appropriate temperature and pressure (e.g., boiling point of 327°C at 760 mmHg, adjust for vacuum).[1]

  • The final product should be a clear, colorless liquid or a low-melting solid.[7]

Protocol 3: Quality Control and Characterization

This protocol outlines the analytical methods to confirm the identity and purity of the final product. High-purity is generally considered >99.5% for polymerization.[8]

1. Purity Assessment: Gas Chromatography (GC)

  • Column : Standard non-polar capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature : 250°C.

  • Detector (FID) Temperature : 300°C.

  • Oven Program : Initial temperature of 150°C, ramp up to 280°C at 10°C/min.

  • Result : A single major peak should be observed, with purity calculated from the peak area percentage.

2. Identity Confirmation: Spectroscopy

  • ¹H-NMR Spectroscopy : The spectrum should be consistent with the structure of dimethyl tridecanedioate.[5]

  • Mass Spectrometry (MS) : Electron ionization (EI) mass spectrum should show the correct molecular ion peak and fragmentation pattern.[1][9]

Table of Expected Analytical Data

AnalysisExpected Result
Purity (GC) > 99.5%
Appearance Colorless liquid or white solid
¹H-NMR (CDCl₃) δ 3.67 (s, 6H, -OCH₃), 2.30 (t, 4H, -CH₂-COO), 1.62 (m, 4H), 1.2-1.4 (m, 10H)
MS (EI, m/z) 272.38 (M⁺), 241, 213, 59

Visualizations

Chemical Reaction Scheme

reaction cluster_reactants Reactants cluster_products Products TDA Tridecanedioic Acid catalyst H₂SO₄(catalyst) MeOH Methanol (excess) DMTD Dimethyl Tridecanedioate Water Water catalyst->DMTD Reflux catalyst->Water

Caption: Fischer esterification of tridecanedioic acid with methanol.

Overall Experimental Workflow

workflow start Start: Reagent Mixing reflux Esterification Reaction (Reflux, 18-24h) start->reflux evaporation Solvent Removal (Rotary Evaporation) reflux->evaporation workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) evaporation->workup drying Drying Organic Layer (Anhydrous Na₂SO₄) workup->drying concentration Concentration drying->concentration distillation Purification (Vacuum Distillation) concentration->distillation analysis QC Analysis (GC, NMR, MS) distillation->analysis product High-Purity Product (>99.5%) analysis->product

Caption: Workflow for synthesis and purification of dimethyl tridecanedioate.

Purity Validation Logic

validation input Purified Product gc_hplc Purity Analysis (GC/HPLC) input->gc_hplc purity_check Purity > 99.5%? gc_hplc->purity_check nmr_ms Structural Analysis (NMR, MS) purity_check->nmr_ms Yes fail Further Purification Required purity_check->fail No structure_check Structure Confirmed? nmr_ms->structure_check pass Product Validated for Polymer Applications structure_check->pass Yes structure_check->fail No

Caption: Decision tree for the quality control and validation of the final product.

References

Application Notes and Protocols for the Characterization of Poly(alkylene tridecanedioate) Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key properties of poly(alkylene tridecanedioate)s, a class of biodegradable polyesters with significant potential in drug delivery and biomedical applications. The information compiled herein, based on scientific literature, details their thermal, mechanical, and degradation characteristics. Detailed protocols for common characterization techniques are also provided to ensure reproducible and reliable results.

Introduction to Poly(alkylene tridecanedioate)s

Poly(alkylene tridecanedioate)s are aliphatic polyesters synthesized from tridecanedioic acid, a long-chain dicarboxylic acid, and various alkylene diols (e.g., 1,2-ethanediol, 1,4-butanediol, 1,6-hexanediol). The length of the alkylene diol plays a crucial role in determining the polymer's physical and chemical properties, including its melting point, crystallinity, mechanical strength, and degradation rate. These polymers are of particular interest for drug delivery applications due to their biocompatibility and tunable degradation profiles, which can be tailored for controlled release of therapeutic agents.

Quantitative Data on Poly(alkylene tridecanedioate) Properties

Table 1: Thermal Properties of Representative Long-Chain Aliphatic Polyesters

PolymerMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Glass Transition Temperature (Tg) (°C)
Poly(ethylene tetradecanedioate)89.069.1Not Reported
Poly(butylene tetradecanedioate)Not ReportedNot ReportedNot Reported
Poly(octylene tetradecanedioate)Not ReportedNot ReportedNot Reported
Poly(ethylene 2,5-furandicarboxylate)210-21516575-80

Note: Data for tetradecanedioate-based polyesters are included as a close structural analog to tridecanedioate-based polyesters. Data for PEF is provided for comparison of a bio-based polyester (B1180765).

Table 2: Mechanical Properties of Representative Long-Chain Aliphatic Polyesters

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(ethylene tetradecanedioate)Comparable to PolyethyleneComparable to PolyethyleneNot Reported
Poly(butylene tetradecanedioate)Comparable to PolyethyleneComparable to PolyethyleneNot Reported
Poly(octylene tetradecanedioate)Comparable to PolyethyleneComparable to PolyethyleneNot Reported
High Molecular Weight Aliphatic Polyester39.7436~400

Note: Specific values for the tetradecanedioate (B1240563) series were not available, but they are reported to have polyethylene-like mechanical properties[1]. Data for a high molecular weight aliphatic polyester is included to provide representative values for this class of materials[2].

Table 3: In Vitro Degradation of Representative Polyesters

PolymerDegradation ConditionTimeMass Loss (%)
Poly(trimethylene carbonate)Lipase (B570770) Solution (37°C)8 weeks~20 (for low MW) to ~60 (for high MW)
Poly(butylene succinate)Lipase Solution (30°C)10 days31.4
PCL-PLGA blend (50:50)PBS (37°C, dynamic)4 weeksSignificant degradation observed

Note: Data on specific poly(alkylene tridecanedioate)s is limited. The provided data for other polyesters illustrates the typical range of degradation behaviors.

Experimental Protocols

The following are detailed protocols for the characterization of poly(alkylene tridecanedioate)s.

3.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) of the polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature approximately 30°C above the expected melting point at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Hold the sample at this temperature for 5 minutes to erase any prior thermal history.

    • Cool the sample to a temperature approximately 50°C below the expected crystallization temperature at a cooling rate of 10°C/min.

    • Heat the sample again to 30°C above the melting point at a heating rate of 10°C/min.

    • Analyze the second heating scan to determine Tg, Tc, and Tm.

3.2. Thermal Stability: Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer and determine its decomposition temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place 10-15 mg of the polymer sample into a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs.

3.3. Mechanical Properties: Tensile Testing

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer films.

  • Apparatus: Universal Testing Machine with appropriate grips for thin films.

  • Procedure (based on ASTM D882):

    • Prepare rectangular film specimens with a width of 25 mm and a length of 150 mm.

    • Measure the thickness of the film at several points and calculate the average.

    • Set the initial grip separation (gauge length) to 50 mm.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load at a constant crosshead speed of 50 mm/min until the specimen breaks.

    • Record the load and elongation data throughout the test.

    • Calculate tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

3.4. In Vitro Hydrolytic Degradation

  • Objective: To assess the hydrolytic degradation rate of the polymer under simulated physiological conditions.

  • Apparatus: Shaking incubator or water bath, vials, pH meter.

  • Procedure (based on ASTM F1635):

    • Prepare polymer film samples of known dimensions and weight.

    • Sterilize the samples using a suitable method (e.g., ethylene (B1197577) oxide or gamma irradiation).

    • Place each sample in a sterile vial containing phosphate-buffered saline (PBS) at pH 7.4. The ratio of the solution volume to the sample surface area should be kept consistent.

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time points, remove the samples from the PBS.

    • Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven at a low temperature.

    • Measure the weight loss of the samples.

    • The degradation can also be monitored by measuring the decrease in molecular weight (via GPC) and changes in surface morphology (via SEM).

3.5. In Vitro Enzymatic Degradation

  • Objective: To evaluate the effect of enzymes on the degradation rate of the polymer.

  • Apparatus: Shaking incubator or water bath, vials, pH meter.

  • Procedure:

    • Prepare polymer film samples of known dimensions and weight.

    • Sterilize the samples.

    • Place each sample in a sterile vial containing a solution of a relevant enzyme (e.g., lipase from Pseudomonas cepacia or Candida antarctica) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.1) at a specified concentration.

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.

    • Measure the weight loss and analyze changes in molecular weight and surface morphology.

Visualization of Cellular Response and Experimental Workflow

4.1. Signaling Pathway of Inflammatory Response to Biodegradable Polymers

The introduction of a biodegradable polymer implant into a biological environment elicits a foreign body response, which is a cascade of inflammatory events. Macrophages play a central role in orchestrating this response, transitioning between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.

Inflammatory_Response Implant Biodegradable Polymer Implant Protein_Adsorption Protein Adsorption (e.g., IgG, Fibrinogen) Implant->Protein_Adsorption Neutrophil_Recruitment Neutrophil Recruitment Protein_Adsorption->Neutrophil_Recruitment Monocyte_Recruitment Monocyte Recruitment Protein_Adsorption->Monocyte_Recruitment Macrophage_Adhesion Macrophage Adhesion & Fusion Monocyte_Recruitment->Macrophage_Adhesion M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Adhesion->M1_Macrophage Initial Phase M2_Macrophage M2 Macrophage (Anti-inflammatory) M1_Macrophage->M2_Macrophage Phenotypic Switch Cytokines_M1 Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) & ROS M1_Macrophage->Cytokines_M1 Cytokines_M2 Release of Anti-inflammatory Cytokines (IL-10, TGF-β) & Growth Factors M2_Macrophage->Cytokines_M2 Degradation Polymer Degradation & Phagocytosis Cytokines_M1->Degradation Fibrous_Capsule Fibrous Capsule Formation Cytokines_M1->Fibrous_Capsule Tissue_Repair Tissue Repair & Regeneration Cytokines_M2->Tissue_Repair Degradation->M1_Macrophage Degradation Products

Caption: Inflammatory response to biodegradable polymers.

4.2. Experimental Workflow for Polymer Characterization

A systematic workflow is essential for the comprehensive characterization of poly(alkylene tridecanedioate) properties. This involves synthesis followed by a series of analytical techniques to evaluate its physicochemical and biological characteristics.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_physicochemical Physicochemical Characterization cluster_degradation Degradation Studies cluster_biocompatibility Biocompatibility & Drug Delivery Synthesis Melt Polycondensation of Tridecanedioic Acid & Alkylene Diol GPC Molecular Weight (GPC) Synthesis->GPC DSC Thermal Properties (DSC) Synthesis->DSC TGA Thermal Stability (TGA) Synthesis->TGA Tensile Mechanical Properties (Tensile Testing) Synthesis->Tensile Hydrolytic In Vitro Hydrolytic Degradation Synthesis->Hydrolytic Enzymatic In Vitro Enzymatic Degradation Synthesis->Enzymatic Cytotoxicity Cytotoxicity Assays Synthesis->Cytotoxicity Drug_Release In Vitro Drug Release Synthesis->Drug_Release Hydrolytic->GPC Monitor MW change Enzymatic->GPC Monitor MW change

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Brassylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl Brassylate (also known as Dithis compound). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the direct esterification of brassylic acid with methanol (B129727). This reaction, known as Fischer esterification, is typically catalyzed by a strong acid. Other methods, though less common in standard laboratory settings, include the oxidation of erucic acid followed by esterification and crossed Kolbe electrolytic condensation.[1][2]

Q2: Why is it challenging to achieve a high yield of this compound?

A2: The esterification of dicarboxylic acids like brassylic acid presents unique challenges. The presence of two carboxylic acid groups means that the reaction proceeds in two steps, forming a monoester intermediate. Driving the reaction to completion to form the diester can be difficult due to equilibrium limitations.[3][4] The reaction is reversible, and the water produced can hydrolyze the ester product back to the carboxylic acid.[3][5] Additionally, the relatively low solubility of brassylic acid in methanol at lower temperatures can affect reaction rates.[6][7][8]

Q3: What are the key factors influencing the yield of this compound?

A3: The key factors that significantly impact the yield of this compound are:

  • Catalyst: The type and concentration of the acid catalyst are crucial.

  • Reactant Ratio: The molar ratio of methanol to brassylic acid is a critical parameter.

  • Temperature: The reaction temperature affects the rate of reaction and the position of the equilibrium.

  • Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion.

  • Water Removal: Efficient removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product.[3][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored using various analytical techniques. Thin-layer chromatography (TLC) can be used for a quick qualitative assessment. For more quantitative analysis, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the disappearance of the starting material and the formation of the product.[3] Raman spectroscopy has also been used to monitor esterification reactions in real-time.[9]

Q5: What are the typical properties of this compound?

A5: this compound, or Dithis compound, is the dimethyl ester of brassylic acid.[2] It is used in cosmetic formulations as a skin conditioning agent and emollient.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached equilibrium.- Increase the reaction time. - Increase the reaction temperature to improve the reaction rate. However, be mindful of potential side reactions at very high temperatures.[10]
Equilibrium Limitation: The reverse reaction (hydrolysis) is significant.- Use a large excess of methanol to shift the equilibrium towards the product side.[3][5] - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[5]
Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction.- Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Poor Solubility of Brassylic Acid: Brassylic acid may not be fully dissolved in methanol at the reaction temperature.- Ensure the reaction is conducted at a temperature where brassylic acid is sufficiently soluble. Brassylic acid is slightly soluble in water but its solubility in methanol increases with temperature.[6][7][8]
Product Contamination / Low Purity Presence of Unreacted Brassylic Acid or Monoester: The reaction did not go to completion.- Follow the recommendations for improving the yield (increase reaction time, temperature, excess methanol, and/or catalyst concentration).
Presence of Water: Inadequate removal of water during work-up.- During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash to help remove water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation.
Side Reactions: At higher temperatures, side reactions such as dehydration of the alcohol or ether formation can occur.- Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
Difficulty in Product Isolation Emulsion Formation during Work-up: The presence of unreacted dicarboxylic acid can lead to emulsion formation during the aqueous wash steps.- Ensure complete neutralization of the acid catalyst with a base like sodium bicarbonate. Adding brine during the wash can also help to break emulsions.
Product is an Oil or Low-Melting Solid: Difficulty in handling and purifying the final product.- After solvent removal, purify the crude product by vacuum distillation or column chromatography to obtain high-purity this compound.

Experimental Protocols

General Protocol for Fischer Esterification of Brassylic Acid

This protocol is a general guideline for the synthesis of this compound via Fischer esterification. Optimization of the parameters in the table below is recommended to achieve the best possible yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add brassylic acid and a large excess of methanol.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound based on general principles of Fischer esterification. Specific quantitative data for this compound synthesis is sparse in the literature, so these trends are intended to guide optimization efforts.

Parameter Condition Expected Impact on Yield Rationale
Methanol to Brassylic Acid Molar Ratio Low (e.g., <10:1)DecreasedInsufficient excess of one reactant to drive the equilibrium towards the product side.
High (e.g., >20:1)IncreasedA large excess of methanol shifts the equilibrium to favor the formation of the diester.[3][5]
Catalyst Concentration (e.g., H₂SO₄) LowDecreasedSlower reaction rate, may not reach equilibrium in a reasonable time.
HighIncreased (up to a point)Faster reaction rate. However, very high concentrations can lead to side reactions and purification difficulties.
Reaction Temperature LowDecreasedSlower reaction rate and potentially incomplete reaction.
Optimal (Reflux)IncreasedProvides sufficient energy to overcome the activation energy and increases the reaction rate.
Too HighMay DecreaseCan lead to the formation of byproducts through side reactions like dehydration of methanol to dimethyl ether.[10]
Reaction Time ShortDecreasedThe reaction may not have reached equilibrium.
OptimalIncreasedAllows the reaction to proceed closer to completion.
Excessively LongNo Significant ChangeOnce equilibrium is reached, further extension of reaction time will not significantly increase the yield and may promote side reactions.

Mandatory Visualization

Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.

Esterification_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactants Brassylic Acid + Excess Methanol Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Evaporation Remove Excess Methanol Crude_Product->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Wash_NaHCO3 Wash with NaHCO₃ Solution Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Anhydrous Salt Wash_Brine->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Completion Is the reaction complete? Start->Check_Completion Check_Equilibrium Is equilibrium unfavorable? Check_Completion->Check_Equilibrium Yes Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Purity Is the product impure? Check_Equilibrium->Check_Purity No Increase_Methanol_WaterRemoval Increase excess methanol and/or remove water Check_Equilibrium->Increase_Methanol_WaterRemoval Yes Improve_Workup Improve work-up and purification steps Check_Purity->Improve_Workup Yes Success Improved Yield Check_Purity->Success No Increase_Time_Temp->Success Increase_Methanol_WaterRemoval->Success Improve_Workup->Success

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Esterification of Brassylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of brassylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of brassylic acid?

A1: The most prevalent side reaction is polyesterification , where brassylic acid molecules react with each other or with the growing ester chains to form oligomers and polymers. This is an intermolecular reaction that competes with the desired esterification of both carboxylic acid groups with the alcohol. Due to the long chain of brassylic acid, intramolecular cyclization to form a lactone is sterically less favorable than intermolecular reactions.

Q2: How can I minimize the formation of polyesters during the reaction?

A2: To favor the formation of the desired diester over polyesters, it is crucial to use a significant excess of the alcohol. This increases the probability of the carboxylic acid groups reacting with the alcohol rather than another brassylic acid molecule. Additionally, reaction conditions such as temperature and catalyst concentration should be optimized to promote the diester formation.

Q3: What type of catalyst is most effective for the esterification of brassylic acid?

A3: Acid catalysts are typically employed for the Fischer esterification of brassylic acid. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and acidic ion-exchange resins.[1] The choice of catalyst can influence reaction rates and the prevalence of side reactions. For instance, solid acid catalysts like zeolites or sulfonated resins can offer advantages in terms of easier separation from the reaction mixture and potential for reuse.[1]

Q4: My reaction seems to have stalled or is proceeding very slowly. What could be the issue?

A4: Several factors could contribute to a slow or stalled reaction:

  • Insufficient Catalyst: Ensure the correct catalytic amount is used.

  • Water Content: The Fischer esterification is a reversible reaction that produces water.[2] If water is not effectively removed from the reaction mixture, the equilibrium will shift back towards the reactants. The use of a Dean-Stark apparatus or a drying agent can help drive the reaction to completion.

  • Poor Solubility: Brassylic acid has limited solubility in some non-polar solvents at lower temperatures. Ensure the reaction temperature is sufficient to maintain a homogeneous solution.

  • Steric Hindrance: If you are using a bulky alcohol, the reaction rate may be slower due to steric hindrance.

Q5: How can I effectively purify the brassylic acid ester from unreacted starting materials and byproducts?

A5: Purification can be achieved through a combination of techniques:

  • Washing: The crude product can be washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted brassylic acid and the acid catalyst.

  • Fractional Distillation: This is an effective method to separate the desired diester from the excess alcohol and any lower-boiling impurities.[3][4]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent or solvent pair can be used to obtain a highly pure product.[5][6]

  • Column Chromatography: For small-scale purifications or to separate the diester from oligomeric byproducts, column chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Diester - Incomplete reaction. - Equilibrium not shifted towards products. - Significant polyesterification.- Increase reaction time. - Use a Dean-Stark trap or molecular sieves to remove water. - Increase the molar ratio of alcohol to brassylic acid (e.g., 10:1 or higher).[7] - Optimize reaction temperature.
Product is a viscous oil or waxy solid instead of the expected liquid/solid ester - High concentration of polyester (B1180765) oligomers.- Modify reaction conditions to favor diester formation (see "Low Yield"). - Purify the product using fractional distillation under vacuum to separate the monomeric ester from higher molecular weight oligomers.
Difficulty in separating the product from the reaction mixture - Emulsion formation during workup. - Product is soluble in the aqueous wash.- Break emulsions by adding brine (saturated NaCl solution). - If the ester has some water solubility (especially with short-chain alcohols), perform multiple extractions with a suitable organic solvent.
Product purity is low after initial workup - Presence of unreacted brassylic acid or monoester. - Contamination with polyester byproducts.- Perform a thorough wash with a base to remove acidic impurities. - Purify by fractional distillation or recrystallization.[3][6] - For high purity, consider column chromatography.
Discoloration of the final product - Reaction temperature is too high, causing decomposition. - Presence of impurities in the starting materials.- Reduce the reaction temperature. - Ensure the purity of brassylic acid and the alcohol before starting the reaction.

Quantitative Data

Table 1: Effect of Catalyst on the Yield of Dimethyl Brassylate

CatalystReaction Temperature (°C)Reaction Time (h)Molar Ratio (Methanol:Brassylic Acid)Yield (%)Reference
Rhodium on Carbon & Ion Exchange Resin20015Excess Methanol86.5Patent DE3006983A1
Sulfuric Acid65-15:1 (Methanol:Stearic Acid)99(Analogous system)[8]
Zinc Chloride195-1:1 (Alcohol:Fatty Acid)-(Analogous system)

Table 2: Yield of Ethylene (B1197577) Brassylate under Depolymerization Conditions

CatalystDepolymerization Temperature (°C)PressureYield of Monomer (%)Reference
Tin Chloride270< 20 mm Hg72Patent CH223064A[9]
Sodium Stearate / Aluminum tricellusolve--73.2PrepChem.com[10]

Experimental Protocols

1. Synthesis of Dithis compound

  • Reactants:

    • Brassylic acid

    • Methanol (large excess, can be used as solvent)

    • Catalyst (e.g., 0.5 mol% Rhodium on carbon and Amberlyst 15 ion exchange resin)

  • Procedure:

    • In an autoclave, combine brassylic acid, methanol, rhodium on carbon, and the ion exchange resin.

    • Seal the autoclave and pressurize with hydrogen to an initial pressure of 30 kg/cm ².

    • Heat the mixture to 200°C and maintain for 15 hours.

    • After cooling, vent the autoclave and filter the reaction mixture to remove the catalysts.

    • The filtrate can be concentrated under reduced pressure to remove excess methanol.

    • The crude product can be purified by fractional distillation under vacuum.

  • Expected Yield: ~86.5% (as per patent DE3006983A1)

2. Synthesis of Ethylene Brassylate (via Polyester and Depolymerization)

  • Step 1: Polyesterification

    • Combine equimolar amounts of brassylic acid and ethylene glycol.

    • Heat the mixture to 200°C for two hours, allowing the water formed to distill off.

    • Increase the temperature to 225°C under reduced pressure for a short period to remove the remaining water and form the polyester.

  • Step 2: Depolymerization

    • To the polymeric ethylene brassylate, add a catalytic amount of tin(II) chloride (e.g., ~1% by weight).

    • Heat the mixture to 270°C under a vacuum of less than 20 mm Hg.

    • The monomeric ethylene brassylate will distill over and can be collected.

  • Purification:

    • The collected distillate can be washed with water, extracted with a suitable solvent like ether, and dried over a drying agent (e.g., calcium chloride).

    • The solvent is removed, and the final product is purified by vacuum distillation.

  • Expected Yield: ~72%[9]

Visualizations

Troubleshooting_Workflow start Esterification of Brassylic Acid issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield related viscous_product Viscous/Waxy Product issue->viscous_product Product consistency purity_issue Low Purity issue->purity_issue Purity related slow_reaction Slow/Stalled Reaction issue->slow_reaction Kinetics check_water Check for Water Removal low_yield->check_water check_ratio Check Alcohol:Acid Ratio viscous_product->check_ratio solution_purify Purify by Distillation/Recrystallization purity_issue->solution_purify check_catalyst Check Catalyst slow_reaction->check_catalyst check_water->check_ratio Efficient solution_water Use Dean-Stark / Drying Agent check_water->solution_water Inefficient check_ratio->check_catalyst High solution_ratio Increase Alcohol Excess check_ratio->solution_ratio Low check_temp Check Temperature check_catalyst->check_temp Sufficient solution_catalyst Verify Catalyst Amount/Activity check_catalyst->solution_catalyst Insufficient solution_temp Optimize Temperature check_temp->solution_temp Sub-optimal check_temp->solution_purify Optimal

Caption: Troubleshooting workflow for brassylic acid esterification.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Brassylic Acid + Alcohol (Excess) + Catalyst reaction Heat under Reflux (with water removal) reactants->reaction neutralize Neutralize with Base (e.g., NaHCO3) reaction->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry distill Fractional Distillation dry->distill recrystallize Recrystallization (if solid) dry->recrystallize final_product Pure Diester distill->final_product recrystallize->final_product

Caption: General experimental workflow for brassylic acid esterification.

References

Purification of crude Dimethyl tridecanedioate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of crude Dimethyl tridecanedioate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl tridecanedioate and what are its physical properties?

Dimethyl tridecanedioate, also known as Dimethyl brassylate, is the dimethyl ester of tridecanedioic acid. It is a long-chain aliphatic diester. Key physical properties are summarized in the table below.

Q2: What are the likely impurities in crude Dimethyl tridecanedioate?

Crude Dimethyl tridecanedioate, typically synthesized via Fischer esterification of tridecanedioic acid with methanol (B129727), may contain several process-related impurities. These can include:

  • Unreacted tridecanedioic acid

  • The mono-ester intermediate (Monomethyl tridecanedioate)

  • Residual acid catalyst (e.g., sulfuric acid)

  • Water formed during the esterification reaction

  • Solvents used in the synthesis or workup

Q3: How do I choose a suitable solvent for recrystallization?

An ideal solvent should dissolve Dimethyl tridecanedioate well at high temperatures but poorly at low temperatures. Given its low melting point, a solvent with a boiling point near or below this temperature is preferable to prevent the compound from "oiling out". Methanol is a common choice for the recrystallization of diesters. Solvent mixtures, such as ethyl acetate/hexane, can also be effective.

Q4: How can I assess the purity of my recrystallized product?

The purity of the recrystallized Dimethyl tridecanedioate can be assessed by its physical appearance (uniform, crystalline solid) and, more definitively, by melting point analysis.[1] Pure compounds exhibit a sharp melting point range close to the literature value. A broad or depressed melting point range indicates the presence of residual impurities.[1]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Dimethyl Tridecanedioate

PropertyValue
IUPAC NameDimethyl tridecanedioate
SynonymsDithis compound, this compound
CAS Number1472-87-3
Molecular FormulaC15H28O4
Molecular Weight272.38 g/mol
Melting Point36 °C
Water Solubility1.340 mg/L

References:[2][3]

Table 2: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Rationale for Use
Methanol64.7Often effective for diesters; its boiling point is above the solute's melting point, requiring careful technique to avoid oiling out.
Ethanol78.4Similar properties to methanol but with a higher boiling point.
Hexane69A non-polar solvent. Can be used in a mixed-solvent system with a more polar solvent in which the compound is soluble (e.g., Ethyl Acetate).
Ethyl Acetate77.1As an ester, it can be a good solvent for other esters based on the "like dissolves like" principle.

Experimental Protocol: Recrystallization of Dimethyl Tridecanedioate

This protocol outlines the general procedure for purifying crude Dimethyl tridecanedioate using a single-solvent recrystallization method (e.g., with Methanol).

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Methanol is a recommended starting point.

  • Dissolution: Place the crude Dimethyl tridecanedioate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring or swirling until the solvent is near its boiling point. Continue to add small portions of the hot solvent until the solid just completely dissolves.[4][5] Adding excess solvent will result in poor recovery.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask reaches room temperature, it can be placed in an ice-water bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely or dry them in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide

Q: My Dimethyl tridecanedioate has formed an oil instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," is common for low-melting-point compounds.[6][7] It often occurs when the solution becomes saturated at a temperature above the compound's melting point or if the compound is significantly impure.[2][6]

  • Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[6][8]

  • Solution 2: Allow the solution to cool much more slowly. A gradual decrease in temperature may favor crystal formation over oiling.[6]

  • Solution 3: If using a mixed solvent, try adding more of the solvent in which the compound is more soluble ("good" solvent).[8]

  • Solution 4: Consider changing to a different solvent or solvent system.

Q: No crystals have formed after cooling the solution. What went wrong?

A: This is typically due to one of two reasons: using too much solvent or supersaturation.

  • Solution 1 (Too much solvent): The solution is not saturated enough for crystals to form.[6] You can boil off some of the solvent to concentrate the solution and then attempt to cool it again.[8]

  • Solution 2 (Supersaturation): The solution is saturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod.[2] Alternatively, if available, add a tiny "seed crystal" of pure Dimethyl tridecanedioate to the solution to induce crystallization.[2]

Q: The yield of my recrystallized product is very low. What are the possible causes?

A: A low yield (e.g., less than 20%) can result from several issues.

  • Cause 1: Too much solvent was used during dissolution, causing a significant amount of the product to remain in the mother liquor.[8] You may be able to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

  • Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Cause 3: The crystals were washed with too much cold solvent, or the washing solvent was not sufficiently cold, redissolving some of the product.[5]

  • Cause 4: The initial crude material contained a high percentage of impurities.

Q: The melting point of my purified product is still low and/or has a broad range. What should I do?

A: A low or broad melting point indicates that the product is still impure. This could mean the chosen recrystallization solvent was not effective at removing certain impurities or the technique was flawed (e.g., cooling too quickly, trapping impurities). A second recrystallization, possibly with a different solvent system, is recommended.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_result Result A Crude Dimethyl tridecanedioate C Dissolve Crude Solid in Minimum Hot Solvent A->C B Select Solvent (e.g., Methanol) B->C D Hot Filtration (If Insoluble Impurities) C->D E Cool Solution Slowly to Room Temperature C->E No Insoluble Impurities D->E Yes F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash Crystals with Ice-Cold Solvent G->H K Mother Liquor (Contains Impurities) G->K I Dry Crystals H->I J Pure Dimethyl tridecanedioate I->J

Caption: Experimental workflow for the purification of Dimethyl tridecanedioate.

Troubleshooting_Tree Start Problem During Crystallization? NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Product Oiled Out? Start->OilingOut LowYield Yield is Very Low? Start->LowYield TooMuchSolvent Too Much Solvent Used? NoCrystals->TooMuchSolvent Yes Supersaturated Solution Supersaturated? NoCrystals->Supersaturated No Reheat Reheat to dissolve oil. Add more solvent. Cool slowly. OilingOut->Reheat Yes CheckMotherLiquor Recover second crop from mother liquor. LowYield->CheckMotherLiquor Yes ReviewTechnique Review technique: - Minimize hot solvent - Minimize wash solvent - Ensure wash is ice-cold LowYield->ReviewTechnique Also BoilSolvent Boil off excess solvent and re-cool. TooMuchSolvent->BoilSolvent Induce Scratch flask or add seed crystal. Supersaturated->Induce ChangeSolvent Consider a different solvent or solvent pair. Reheat->ChangeSolvent If problem persists

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Brassylate. The following information addresses common issues related to the removal of acidic impurities after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in crude this compound?

A1: Common acidic impurities in crude this compound typically originate from the synthesis process. These can include:

  • Acidic Catalysts: Residual catalysts used in the esterification or transesterification process, such as sulfuric acid, phosphoric acid, or tin-based catalysts like tin chloride.[1][2]

  • Unreacted Starting Materials: If the synthesis involves the use of brassylic acid, unreacted acid may remain in the final product.

  • Byproducts of Hydrolysis: Exposure of the ester to water, especially under acidic or basic conditions, can lead to hydrolysis, reforming the carboxylic acid (brassylic acid).

Q2: Why is it crucial to remove acidic impurities from this compound?

A2: The presence of acidic impurities can negatively impact the quality and stability of the final product. For instance, residual acids can catalyze the reverse reaction (hydrolysis), degrading the this compound over time. In applications such as fragrances, these impurities can alter the olfactory properties and cause skin sensitization.[3] For drug development applications, purity is a critical factor for safety and efficacy.

Q3: What is the most common method for removing acidic impurities?

A3: The most common method is a liquid-liquid extraction, often referred to as a "washing" step. This involves washing the crude ester with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate, to neutralize and extract the acidic components.[1]

Q4: How can I confirm that the acidic impurities have been removed?

A4: The removal of acidic impurities can be confirmed through several analytical methods:

  • pH Testing of Aqueous Wash: The pH of the aqueous layer after washing can be tested. A neutral or slightly basic pH indicates that the acidic impurities have been neutralized.

  • Titration: The total acid number (TAN) of the this compound can be determined via titration before and after purification to quantify the reduction in acidity.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector can be used to separate and quantify specific acidic impurities.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent Acidity After Washing Insufficient amount of basic solution used.Increase the volume or concentration of the sodium bicarbonate/carbonate solution. Perform multiple washing steps until the aqueous layer is no longer acidic (test with pH paper).
Poor mixing of the organic and aqueous layers.Ensure vigorous shaking in the separatory funnel to maximize the surface area contact between the two phases.
Emulsion Formation During Washing The crude product may contain surfactants or soaps.Add a small amount of a saturated sodium chloride solution (brine) to help break the emulsion. Allow the mixture to stand for a longer period.
Low Yield of Purified Product Hydrolysis of the ester during the washing process.Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide (B78521). Avoid prolonged contact times with the basic solution.
Loss of product during phase separation.Allow adequate time for the layers to separate completely. Carefully drain the lower layer to avoid losing the organic phase.
Salts Precipitating in the Final Product Incomplete removal of the salts formed during neutralization.After neutralization and separation of the aqueous layer, wash the organic layer with deionized water to remove residual salts. Dry the ester over an anhydrous salt (e.g., sodium sulfate) and filter before final distillation.[1]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

This protocol describes a general procedure for removing acidic catalysts and unreacted acids from a crude this compound product.

Materials:

  • Crude this compound

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH indicator paper

Procedure:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) if it is highly viscous.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer and check its pH.

  • Repeat the washing step with fresh sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate and salts.

  • To break any potential emulsions and aid in drying, wash the organic layer with an equal volume of saturated brine solution.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Add anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified this compound. For higher purity, proceed to vacuum distillation.[1][2]

Protocol 2: Quantitative Analysis of Acidity by Titration

This protocol can be used to determine the acid value of the this compound before and after purification.

Materials:

Procedure:

  • Accurately weigh a known amount (e.g., 1-2 g) of the this compound sample into a flask.

  • Dissolve the sample in a suitable volume (e.g., 50 mL) of a neutralized solvent like toluene.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a persistent pink color is observed.

  • Record the volume of KOH solution used.

  • Calculate the acid value (mg KOH/g sample) using the appropriate formula. A significant decrease in the acid value after purification indicates the successful removal of acidic impurities.

Data Presentation

The following table illustrates hypothetical data from the purification of a batch of crude this compound.

Parameter Before Purification After Washing & Drying After Final Distillation
Appearance Yellowish, cloudy liquidPale yellow, clear liquidColorless, clear liquid
Acid Value (mg KOH/g) 5.20.5< 0.1
Purity (by GC, %) 92.5%98.0%> 99.5%

Visualizations

Below are diagrams illustrating the workflow for the purification and analysis of this compound.

Purification_Workflow cluster_purification Purification Process crude_mb Crude this compound dissolve Dissolve in Solvent crude_mb->dissolve wash_bicarb Wash with 5% NaHCO₃ dissolve->wash_bicarb separate_aq Separate Aqueous Layer wash_bicarb->separate_aq wash_water Wash with Deionized Water separate_aq->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill pure_mb Pure this compound distill->pure_mb

Caption: Workflow for the purification of this compound.

Analysis_Workflow start Sample of this compound (Before or After Purification) titration Determine Acid Value (Titration) start->titration gc_ms Assess Purity and Identify Impurities (GC-MS/HPLC) start->gc_ms result1 Quantitative Acidity Data titration->result1 result2 Purity Profile and Impurity Identification gc_ms->result2

Caption: Analytical workflow for quality control of this compound.

References

Troubleshooting low conversion in Fischer esterification of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in the Fischer esterification of dicarboxylic acids. The content is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of a dicarboxylic acid resulting in a low yield of the diester?

Low conversion in the Fischer esterification is most often due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that can favor the starting materials.[3][4] For dicarboxylic acids, achieving high conversion to the diester is particularly challenging because the second esterification is often slower than the first.

Key factors contributing to low yield include:

  • Presence of Water: Water is a product of the reaction.[5] Its presence, either from reagents or as a product, can shift the equilibrium back toward the reactants through hydrolysis, reducing the final ester yield.[4][6]

  • Incomplete Water Removal: Failure to continuously remove water as it forms is a primary reason for reactions stalling at low conversion.[7][8]

  • Unfavorable Stoichiometry: Since the reaction is governed by equilibrium, using stoichiometric amounts (1:2 ratio of diacid to alcohol) may not be sufficient to drive the reaction to completion.[9]

  • Suboptimal Catalyst: The type and amount of acid catalyst are crucial.[7] An insufficient amount may lead to slow reaction rates, while an excessive amount can cause side reactions.

  • Inadequate Temperature or Reaction Time: The reaction may be too slow at low temperatures, or side reactions and degradation can occur at excessively high temperatures.[6][10]

Q2: How can I effectively shift the reaction equilibrium to favor diester formation?

To drive the reaction toward the desired diester product, Le Chatelier's principle should be applied. The two most effective strategies are:

  • Use a Large Excess of Alcohol: Employing the alcohol as the reaction solvent ensures it is present in a large excess.[2][11] This high concentration of a reactant shifts the equilibrium position to the right, favoring the formation of the ester products.[3][7]

  • Continuously Remove Water: Removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the esterification to completion.[1][5][8]

Q3: What are the most effective methods for removing water from the reaction mixture?

Several techniques can be used to remove water during the reaction:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a very common and efficient method.[3][12] The reaction is run in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water.[2] The vaporized azeotrope condenses in the Dean-Stark apparatus, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[13][14]

  • Use of a Drying Agent (Desiccant): Adding a dehydrating agent like molecular sieves directly to the reaction mixture can effectively absorb the water as it is produced.[1][8]

  • Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) not only acts as a catalyst but also as a powerful dehydrating agent, sequestering the water that is formed.[7][15]

Q4: I am observing monoester formation but very little diester. What should I do?

Formation of the monoester is kinetically faster than the formation of the diester. If your reaction stalls at the monoester stage, it indicates that the reaction conditions are not sufficiently forcing to complete the second esterification. To promote diester formation, you should:

  • Ensure Rigorous Water Removal: Implement a highly efficient water removal system, such as a properly set up Dean-Stark trap.[16]

  • Increase Reaction Time: The second esterification may simply require more time. Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[6]

  • Increase Temperature: Raising the reflux temperature (by choosing a higher-boiling solvent if necessary) can provide the activation energy needed for the second esterification.[10]

  • Use a Sufficient Excess of Alcohol: A very large excess of the alcohol is critical to push the second equilibrium towards the diester.[11]

Optimization Data

The conversion of dicarboxylic acids to their corresponding esters is highly dependent on reaction parameters. The following data summarizes the optimization of the esterification of dicarboxylic acids with 2-ethyl-1-hexanol.[10]

ParameterCondition 1Conversion (%)Condition 2Conversion (%)Condition 3Conversion (%)Optimal Condition
Mole Ratio (Acid:Alcohol) 1:2~751:2.5~901:3~881:2.5
Catalyst Amount (% w/w) 1.0~832.0~903.0~852.0
Temperature (°C, 4h) 100~65120~78140~75120
Reaction Time (hours) 2~703~804~904

Data synthesized from a study on the esterification of dicarboxylic acids.[10]

Experimental Protocols

Protocol: Diester Synthesis using a Dean-Stark Apparatus

This protocol provides a general methodology for the esterification of a dicarboxylic acid using toluene (B28343) to azeotropically remove water.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid)

  • Alcohol (e.g., n-butanol, large excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)[2]

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer.[13]

Procedure:

  • Assembly: Assemble the glassware, ensuring all joints are properly sealed. The setup consists of a round-bottom flask fitted with a Dean-Stark trap, which is in turn connected to a reflux condenser.[13]

  • Charging the Flask: To the round-bottom flask, add the dicarboxylic acid, the alcohol (4-5 equivalents), toluene (enough to fill the Dean-Stark trap and suspend the reactants), and the acid catalyst (e.g., 0.05 equivalents of p-TsOH).[2]

  • Heating: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Collection: Vapors will condense and collect in the graduated arm of the Dean-Stark trap.[12] Being immiscible and denser than toluene, water will settle to the bottom of the trap.[3] The toluene will overflow from the sidearm and return to the reaction flask.

  • Monitoring: Continue the reflux until no more water collects in the trap, and the volume of collected water matches the theoretical amount.[2] The reaction progress can also be monitored by TLC.[6]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude diester product, which can be further purified if necessary.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low diester conversion.

TroubleshootingWorkflow start Low Diester Conversion q1 Is water being effectively removed? start->q1 sol1 Implement Dean-Stark trap or add activated molecular sieves. q1->sol1 No q2 Is a large excess of alcohol being used? q1->q2 Yes sol1->q2 sol2 Increase alcohol ratio. Use alcohol as the solvent. q2->sol2 No q3 Is the catalyst type and loading correct? q2->q3 Yes sol2->q3 sol3 Use H₂SO₄ or p-TsOH (2-5 mol%). Ensure catalyst is not deactivated. q3->sol3 No q4 Are reaction time and temperature sufficient? q3->q4 Yes sol3->q4 sol4 Increase reaction time and/or temperature. Monitor reaction progress via TLC. q4->sol4 No end_node Improved Diester Yield q4->end_node Yes sol4->end_node

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

References

Optimizing catalyst concentration for Dimethyl tridecanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl tridecanedioate. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Dimethyl tridecanedioate?

A1: The most prevalent and direct method for synthesizing Dimethyl tridecanedioate is the Fischer-Speier esterification of tridecanedioic acid with methanol (B129727). This reaction is typically facilitated by a strong acid catalyst. The Fischer esterification is a well-established, reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] To drive the reaction towards the product, it is common to use an excess of the alcohol (methanol in this case) and/or remove the water as it is formed.[1][2]

Q2: Which catalysts are recommended for this synthesis, and what are their typical concentrations?

A2: Strong Brønsted acids are the catalysts of choice for Fischer esterification. The most commonly used catalysts include:

  • Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.[4]

  • p-Toluenesulfonic Acid (TsOH): Another strong acid catalyst that is often used due to its solid form, making it easier to handle.[2]

The optimal catalyst concentration can vary depending on the specific reaction conditions and scale. It is advisable to start with a lower concentration and incrementally increase it if the reaction rate is too slow.

Q3: How can I maximize the yield of Dimethyl tridecanedioate?

A3: Since Fischer esterification is a reversible reaction, several strategies can be employed to shift the equilibrium towards the formation of the diester:

  • Use of Excess Methanol: Employing methanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, drives the reaction towards the product side.[2][3]

  • Removal of Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by using a Dean-Stark apparatus during the reaction or by using a dehydrating agent.[1][2]

  • Optimal Catalyst Concentration: Ensuring the right amount of catalyst is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and complicate the purification process.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Besides catalyst concentration, other critical parameters to monitor and control include:

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol (methanol, in this case) to ensure a reasonable reaction rate.[5]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion. Insufficient reaction time will lead to a low yield of the diester.

  • Purity of Reactants: The purity of tridecanedioic acid and methanol is important. Impurities can lead to side reactions and lower yields.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficient catalyst concentration.- Reaction time is too short.- Incomplete removal of water byproduct.- Low reaction temperature.- Increase the catalyst concentration incrementally.- Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Use a Dean-Stark apparatus or molecular sieves to remove water azeotropically.- Ensure the reaction is heated to a gentle reflux.
Formation of a Monoester Instead of a Diester - Insufficient methanol or reaction time.- Use a larger excess of methanol.- Increase the reaction time to ensure both carboxylic acid groups react.
Product is an Oil Instead of a Solid - Presence of impurities (e.g., unreacted starting material, monoester, or solvent).- Purify the product using column chromatography on silica (B1680970) gel.- Ensure complete removal of the solvent under reduced pressure.
Emulsion Formation During Workup - Vigorous shaking during the extraction process.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Difficult Product Isolation - Product is too soluble in the workup solvents.- Use a less polar solvent for extraction.- Cool the solution during extraction to decrease solubility.

Data Presentation

Table 1: Effect of Sulfuric Acid (H₂SO₄) Catalyst Concentration on Dimethyl Tridecanedioate Yield (Illustrative)

Catalyst Concentration (% w/w of dicarboxylic acid)Reaction Time (hours)Yield of Dimethyl Tridecanedioate (%)Observations
0.5%2475%Slow reaction rate, requires longer time for completion.
1.0%1885%Good balance between reaction rate and yield.
2.0%1290%Faster reaction rate, but may require more rigorous purification.
4.0%1288%Potential for increased side reactions and charring, purification can be challenging.

Note: This table is illustrative and based on general principles of Fischer esterification. Optimal conditions should be determined experimentally.

Experimental Protocols

Detailed Methodology for the Synthesis of Dimethyl Tridecanedioate (Adapted from Dimethyl Azelate Synthesis)

This protocol is adapted from a literature procedure for the synthesis of dimethyl azelate, a similar long-chain dimethyl dicarboxylate.[5]

Materials:

  • Tridecanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tridecanedioic acid in an excess of methanol (e.g., for 10g of tridecanedioic acid, use 60-80 mL of methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (a typical starting point is 0.5-1.0 mL for a 10g scale reaction).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-75°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 18-24 hours. The progress of the reaction can be monitored by TLC or GC to ensure the disappearance of the starting material.

  • Workup - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in diethyl ether (e.g., 3 x 50 mL).

    • Transfer the ether solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure to obtain the crude Dimethyl tridecanedioate.

  • Purification (if necessary): If the crude product is not pure, it can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Mandatory Visualization

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products Tridecanedioic Acid Tridecanedioic Acid Protonated Carbonyl Protonated Carbonyl Tridecanedioic Acid->Protonated Carbonyl Protonation Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate Nucleophilic Attack H+ (from H2SO4) H+ (from H2SO4) H+ (from H2SO4)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Water Elimination Water Water Tetrahedral Intermediate->Water Protonated Ester->H+ (from H2SO4) Catalyst Regeneration Dimethyl Tridecanedioate Dimethyl Tridecanedioate Protonated Ester->Dimethyl Tridecanedioate Deprotonation

Caption: Fischer Esterification Signaling Pathway.

Experimental_Workflow A 1. Reaction Setup (Tridecanedioic Acid + Methanol) B 2. Catalyst Addition (H2SO4) A->B Add Catalyst C 3. Reflux (65-75°C, 18-24h) B->C Heat to Reflux D 4. Workup (Quenching & Extraction) C->D Cool and Extract E 5. Drying & Solvent Removal D->E Dry and Evaporate F 6. Purification (Column Chromatography) E->F If necessary G Final Product (Dimethyl Tridecanedioate) E->G If pure F->G

Caption: Experimental Workflow for Synthesis.

References

Minimizing by-product formation in brassylic acid methylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the methylation of brassylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for methylating brassylic acid?

A1: The primary methods for converting brassylic acid to its dimethyl ester (dimethyl brassylate) include:

  • Fischer-Speier Esterification: An acid-catalyzed reaction using a large excess of methanol (B129727). This is a classic, cost-effective method but is an equilibrium-driven process.[1][2]

  • Diazomethane (B1218177) (CH₂N₂) and Trimethylsilyldiazomethane (TMS-diazomethane): These reagents react rapidly and efficiently with carboxylic acids to form methyl esters with minimal non-volatile residues.[3] TMS-diazomethane is often preferred as a safer, more stable alternative to the highly toxic and explosive diazomethane.[4]

  • Thionyl Chloride (SOCl₂) and Methanol: This method involves the in situ generation of HCl, which catalyzes the esterification, or the formation of an acyl chloride intermediate that subsequently reacts with methanol.[5][6][7]

Q2: My reaction is incomplete, resulting in a mixture of brassylic acid, the mono-methyl ester, and the desired di-methyl ester. How can I improve the yield of the di-ester?

A2: Incomplete conversion is a common issue, especially with dicarboxylic acids. The formation of the mono-ester is a primary by-product.

  • For Fischer Esterification: This reaction is governed by equilibrium.[2] To drive it towards the di-ester, use a large excess of methanol (often as the solvent) and ensure your acid catalyst (e.g., H₂SO₄, TsOH) is active.[1] You can also remove the water by-product as it forms using a Dean-Stark apparatus.[2]

  • For TMS-diazomethane: While highly efficient, stoichiometry is key. Ensure you add at least two equivalents of the methylating agent. The reaction with the second carboxylic acid group may be slower than the first. Monitor the reaction (e.g., by TLC) until the mono-ester spot disappears.

  • For Thionyl Chloride/Methanol: Ensure sufficient reflux time. The reaction rate will decrease as the concentration of carboxylic acid groups diminishes.[5]

Q3: What are potential side reactions when using diazo-reagents?

A3: Diazomethane and TMS-diazomethane are excellent for methylating carboxylic acids, but they can react with other acidic protons.[8][9] While brassylic acid itself lacks other reactive groups, impurities in your sample or complex substrates with phenolic or even some alcoholic hydroxyl groups could undergo unintended O-methylation.[10] Aldehyd impurities can also react to form ketone and epoxide artifacts.[8]

Q4: Are there significant by-products to consider with the thionyl chloride method?

A4: Yes. The order of reagent addition is critical. Adding thionyl chloride to methanol can form methyl chloride.[5] The primary pathway involves converting the carboxylic acid to an acyl chloride. If this intermediate is not fully converted to the ester, it can lead to impurities after aqueous workup. The reaction also produces SO₂ and HCl gas, which must be handled in a well-ventilated fume hood.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dithis compound Incomplete Reaction (Fischer): Equilibrium not sufficiently shifted towards products.Increase the excess of methanol, add more catalyst, increase reaction time, or use a Dean-Stark trap to remove water.[2][11]
Incomplete Reaction (TMS-diazomethane): Insufficient reagent or reaction time.Add a slight excess of TMS-diazomethane (>2 equivalents) and monitor by TLC until the starting material and mono-ester are consumed.
Reagent Degradation: TMS-diazomethane or diazomethane may have degraded.Use a fresh bottle of the reagent or quantify its concentration before use.[4]
Mechanical Losses: Product lost during workup or purification.Optimize extraction and purification steps. Ensure pH is controlled during aqueous washes to prevent hydrolysis.
Presence of Mono-Methyl Brassylic Acid By-product Insufficient Reagent/Time: The second esterification is often slower than the first.Increase reaction time and/or add more methylating agent.
Steric Hindrance (for derivatives): If the brassylic acid backbone is substituted, one site may be less accessible.Switch to a more reactive methylation method (e.g., TMS-diazomethane) or use more forcing conditions (higher temperature, longer time) for Fischer esterification.[12]
Unexpected Peaks in NMR/GC-MS Solvent/Reagent Artifacts: By-products from the methylating agent itself.Run a blank reaction with just the solvent and reagents to identify potential artifacts. TMS-diazomethane can introduce more chemical noise than diazomethane.[8]
Formation of Acid Chloride (SOCl₂ method): Incomplete reaction with methanol.Ensure sufficient methanol is present and allow adequate reaction time for the second step.[7]
O-Methylation of Impurities (Diazo methods): Your starting material may contain impurities with acidic OH groups.Purify the starting brassylic acid before methylation.

Section 3: Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Brassylic Acid

  • Methodology: This protocol uses an excess of methanol and a strong acid catalyst to drive the equilibrium towards the formation of dithis compound.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add brassylic acid (1.0 eq).

    • Add methanol (20-50 eq, serving as both reactant and solvent).

    • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as the catalyst.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction's progress via TLC or GC-MS.

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dithis compound.

    • Purify further by column chromatography or distillation if necessary.

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMS-Diazomethane)

  • Methodology: This procedure utilizes a safer diazo-reagent for a rapid and high-yielding methylation under mild conditions.[4] Note: Perform all operations in a fume hood.

  • Procedure:

    • Dissolve brassylic acid (1.0 eq) in a mixture of a suitable solvent like diethyl ether or benzene (B151609) and methanol (e.g., a 7:2 ratio). Methanol is essential for good yields.[8]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TMS-diazomethane (a 2.0 M solution in hexanes, 2.1-2.2 eq) dropwise. Evolution of nitrogen gas should be observed.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Continue stirring for another 1-3 hours or until TLC analysis shows complete consumption of the starting material and mono-ester.

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified if needed.[4]

Section 4: Data and Reaction Comparison

Methylation Method Typical Conditions Advantages Disadvantages & Common By-products Reported Yields (General Carboxylic Acids)
Fischer Esterification Reflux in excess MeOH with H₂SO₄ catalystLow cost, simple setup, scalable.[2]Reversible reaction, harsh acidic conditions, long reaction times. By-products: Mono-methyl ester, water.[1][11]Variable (60-95%), depends on substrate and conditions.
TMS-Diazomethane 0°C to RT in Ether/MeOHHigh yields, mild conditions, fast reaction, clean workup.[4][13] Safer than diazomethane.Expensive, moisture-sensitive, can methylate other acidic protons. By-products: Mono-methyl ester, O-methylated impurities.[8][9]Near-quantitative (>95%) for many acids.[4]
Thionyl Chloride / Methanol Reflux in MeOHIrreversible, effective for sterically hindered acids.[7]Harsh reagent, produces corrosive HCl and SO₂ gas. By-products: Acid chloride intermediates, methyl chloride.[5]Good to excellent (80-95%).[6]

Section 5: Visual Guides (Diagrams)

G General Experimental Workflow for Brassylic Acid Methylation A 1. Starting Material (Brassylic Acid) B 2. Reagent Addition (Methanol, Catalyst/Methylating Agent) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D D->C Incomplete? Continue Reaction E 5. Workup (Quenching, Extraction, Washing) D->E Complete? F 6. Purification (Column Chromatography / Distillation) E->F G 7. Final Product (Dithis compound) F->G

Caption: General workflow for the methylation of brassylic acid.

G Troubleshooting Low Yield of Dithis compound Start Problem: Low Yield or Impure Product Check1 Is mono-methyl ester present? Start->Check1 Sol1 Cause: Incomplete Reaction Solution: - Increase reaction time - Add more methylating agent - Drive equilibrium (Fischer) Check1->Sol1 Yes Check2 Are starting materials pure? Check1->Check2 No Sol2 Cause: Impurities Solution: - Purify brassylic acid before use - Use high-purity solvents/reagents Check2->Sol2 No Check3 Was workup procedure correct? Check2->Check3 Yes Sol3 Cause: Product Loss/Decomposition Solution: - Optimize extraction pH - Avoid high temperatures during  solvent removal Check3->Sol3 No

Caption: Decision tree for troubleshooting common methylation issues.

G Fischer Esterification Pathway and By-product Formation cluster_main Main Reaction Pathway cluster_side By-product Accumulation BA Brassylic Acid HOOC-(CH2)11-COOH Step1 + MeOH, H+ (First Esterification) BA->Step1 Mono Mono-methyl Brassylic Acid MeOOC-(CH2)11-COOH Step1->Mono Step2 + MeOH, H+ (Second Esterification) Mono->Step2 SideReaction Incomplete Reaction: Equilibrium not driven to completion, or insufficient reaction time. Mono->SideReaction Major By-product Di Dithis compound MeOOC-(CH2)11-COOMe Step2->Di

Caption: Fischer esterification pathway for brassylic acid.

References

Navigating the Scale-Up of Methyl Brassylate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the scale-up of Methyl Brassylate production, the transition from laboratory bench to pilot or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.

Troubleshooting Guide

Scaling up the synthesis of this compound, a long-chain aliphatic ester, often involves moving from a well-controlled lab environment to the more complex dynamics of larger reactors. Below are common problems encountered during this transition, along with their potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Reaction Yield - Incomplete Reaction: Insufficient reaction time or temperature. The esterification of brassylic acid with methanol (B129727) is a reversible reaction, and achieving equilibrium can be slower at larger scales. - Catalyst Deactivation: Presence of impurities in raw materials (brassylic acid, methanol) or catalyst poisoning. - Poor Mixing: Inadequate agitation in the reactor leading to localized temperature gradients and concentration differences.- Optimize Reaction Conditions: Increase reaction time and/or temperature based on pilot plant data. Consider using a Dean-Stark apparatus or vacuum to remove water and drive the equilibrium towards product formation.[1] - Ensure Raw Material Purity: Implement stringent quality control on incoming raw materials. Consider catalyst regeneration or using a more robust catalyst. - Improve Agitation: Adjust stirrer speed and design to ensure homogenous mixing. Use reaction calorimetry to monitor heat flow and detect mixing issues.[2]
By-product Formation - Side Reactions: At higher temperatures required for scale-up, side reactions such as ether formation from methanol or degradation of brassylic acid can occur. - Presence of Water: Excess water can hydrolyze the ester product back to the starting materials.- Precise Temperature Control: Implement a robust temperature control system for the reactor. - Anhydrous Conditions: Ensure all reactants and equipment are dry. Use a drying agent or a system for continuous water removal.
Difficult Product Purification - Close Boiling Points: Impurities or by-products may have boiling points close to this compound, making distillation challenging. - Color Impurities: Thermal degradation at larger scales can lead to the formation of colored impurities.- High-Efficiency Distillation: Utilize fractional distillation with a column of appropriate height and packing material. - Decolorization: Employ activated carbon or other adsorbent materials to remove color impurities post-reaction.
Heat Transfer Limitations - Reduced Surface Area-to-Volume Ratio: As reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume, making temperature control difficult.[2][3] - Exothermic/Endothermic Nature of Reaction: The heat of reaction can lead to localized "hot spots" or "cold spots" if not managed effectively.- Reactor Design: Use jacketed reactors with appropriate heat transfer fluids. Consider internal cooling/heating coils for very large reactors. - Process Modeling: Use reaction calorimetry data to model heat transfer and predict temperature profiles at scale.[2]
Inconsistent Product Quality - Variability in Raw Materials: Batch-to-batch variation in the purity of brassylic acid or methanol. - Process Fluctuations: Inconsistent control of process parameters such as temperature, pressure, and mixing.- Standardize Raw Material Specifications: Establish and enforce strict specifications for all incoming materials. - Implement Process Analytical Technology (PAT): Use online monitoring tools to ensure consistent process control.

Frequently Asked Questions (FAQs)

1. What is the typical synthesis route for this compound?

The most common method for synthesizing this compound is the direct esterification of brassylic acid (tridecanedioic acid) with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing the water formed during the reaction.

DOT Script for this compound Synthesis Pathway:

Methyl_Brassylate_Synthesis cluster_reactants Reactants cluster_products Products Brassylic Acid Brassylic Acid Reaction Reaction Brassylic Acid->Reaction HOOC(CH2)11COOH Methanol Methanol Methanol->Reaction CH3OH This compound This compound Water Water Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Reaction->this compound CH3OOC(CH2)11COOCH3 Reaction->Water H2O Troubleshooting_Logic Problem_Identified Problem Identified (e.g., Low Yield) Analyze_Process_Data Analyze Process Data (Temp, Pressure, Time) Problem_Identified->Analyze_Process_Data Check_Raw_Materials Check Raw Material Purity Problem_Identified->Check_Raw_Materials Inspect_Equipment Inspect Equipment (Stirrer, Condenser) Problem_Identified->Inspect_Equipment Review_Protocol Review Experimental Protocol Problem_Identified->Review_Protocol Optimize_Parameters Optimize Process Parameters Analyze_Process_Data->Optimize_Parameters Deviation Found Source_New_Material Source High-Purity Raw Materials Check_Raw_Materials->Source_New_Material Impurity Detected Repair_Maintain Repair/Maintain Equipment Inspect_Equipment->Repair_Maintain Malfunction Found Modify_Protocol Modify Protocol Review_Protocol->Modify_Protocol Inefficiency Identified Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Start->Reactor_Prep Charge_Reactants Charge Reactants (Brassylic Acid, Methanol) Reactor_Prep->Charge_Reactants Add_Catalyst Add Catalyst Charge_Reactants->Add_Catalyst Reaction_Step Reaction (Heating, Water Removal) Add_Catalyst->Reaction_Step Monitor_Progress Monitor Progress (TLC, GC, HPLC) Reaction_Step->Monitor_Progress Workup Workup (Neutralization, Washing) Monitor_Progress->Workup Reaction Complete Solvent_Removal Solvent Removal (Distillation) Workup->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

References

Technical Support Center: GC-MS Analysis of Long-Chain Dicarboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography-mass spectrometry (GC-MS) analysis of long-chain dicarboxylic esters.

Frequently Asked Questions (FAQs)

Q1: Why are my long-chain dicarboxylic ester peaks tailing in my GC-MS chromatogram?

A1: Peak tailing for long-chain dicarboxylic esters is a common issue and can stem from several factors. The primary causes include:

  • Analyte-System Interactions: The polar nature of the ester functional groups can lead to interactions with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups in the injector liner, on the column stationary phase, or at the column inlet.[1] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Incomplete Derivatization: If the dicarboxylic acids are not fully converted to their ester form, the remaining free carboxylic acid groups, which are highly polar, will strongly interact with the GC system, leading to severe peak tailing.

  • Column Contamination: Accumulation of non-volatile residues from previous injections on the column can create active sites and degrade the stationary phase, leading to poor peak shape.[1]

  • Improper GC Conditions: Suboptimal parameters such as low inlet temperature, incorrect oven temperature programming, or a non-ideal carrier gas flow rate can contribute to peak broadening and tailing.[2]

  • Column Degradation: Over time, especially with exposure to oxygen at high temperatures, the stationary phase of the column can degrade, leading to increased column bleed and active sites that cause peak tailing.

Q2: What is the purpose of derivatization for analyzing long-chain dicarboxylic acids by GC-MS?

A2: Derivatization is a crucial step for the successful analysis of dicarboxylic acids by GC-MS. The primary reasons for derivatization are:

  • Increased Volatility: Dicarboxylic acids are non-volatile and will not elute from a GC column under typical conditions. Converting them to esters (e.g., methyl esters) significantly increases their volatility.

  • Improved Peak Shape: The polar carboxylic acid groups are prone to strong interactions with the GC column, leading to severe peak tailing. Esterification replaces these active hydrogens with less polar alkyl groups, minimizing these interactions and resulting in more symmetrical peaks.[3]

  • Enhanced Thermal Stability: Derivatization can improve the thermal stability of the analytes, preventing their degradation in the hot GC inlet.

Common derivatization reagents for this purpose include BF₃-methanol for methylation or silylating agents like BSTFA.[3][4]

Q3: Which type of GC column is best suited for the analysis of long-chain dicarboxylic esters?

A3: The choice of GC column is critical for achieving good peak shape and resolution. For long-chain dicarboxylic esters, a column with a stationary phase that has a polarity matching the analytes is recommended.

  • Mid-polarity columns , such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), are often a good starting point. These columns provide a good balance of selectivity for a range of compounds.

  • For more polar analytes or if peak tailing is persistent, a polar column , such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, may provide better peak symmetry. However, WAX columns generally have lower maximum operating temperatures.[5][6]

It is also crucial to use a column with low bleed characteristics, especially when using a mass spectrometer, to ensure a stable baseline and low background noise.[7]

Troubleshooting Guides

Problem: All peaks in the chromatogram are tailing.

This issue often points to a problem with the physical setup of the GC system rather than a chemical interaction with a specific analyte.

graph Troubleshooting_All_Peaks_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="All Peaks Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column_Installation [label="Check Column Installation\n(Position in inlet, ferrule)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Liner [label="Inspect/Replace Inlet Liner", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Column_Cut [label="Examine Column Cut Quality", fillcolor="#FBBC05", fontcolor="#202124"]; System_Leak_Check [label="Perform System Leak Check", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Column_Installation; Check_Column_Installation -> Check_Liner [label="If problem persists"]; Check_Liner -> Check_Column_Cut [label="If problem persists"]; Check_Column_Cut -> System_Leak_Check [label="If problem persists"]; System_Leak_Check -> Resolved [label="If resolved"]; }

Caption: Troubleshooting workflow for universal peak tailing.

Troubleshooting Steps:

StepActionRationale
1 Verify Column Installation An improperly installed column, either too high or too low in the inlet, can create dead volume and disturb the sample flow path, leading to tailing for all peaks.[8] Ensure the correct ferrule is used and properly tightened to prevent leaks.
2 Inspect and Clean/Replace Inlet Liner A dirty or cracked liner, or one with accumulated septum particles, can create active sites and disrupt the vaporization of the sample.[9] Using a splitless liner for splitless injections is crucial for efficient sample transfer.[10]
3 Examine the Column Cut A poor, jagged cut of the capillary column at the inlet can cause turbulence in the flow path, resulting in peak tailing. The cut should be clean and perpendicular.[11]
4 Perform a Leak Check A leak in the system, particularly around the inlet, can affect carrier gas flow and pressure, leading to poor chromatography.
Problem: Only the long-chain dicarboxylic ester peaks are tailing.

This suggests a chemical interaction between your specific analytes and the GC system.

graph Troubleshooting_Specific_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Analyte-Specific\nPeak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Derivatization [label="Verify Complete Derivatization", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Inlet_Temp [label="Optimize Inlet Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Maintenance [label="Perform Column Maintenance\n(Trim column, bake-out)", fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Column_Choice [label="Evaluate Column Choice\n(Consider a more inert or polar column)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Derivatization; Check_Derivatization -> Optimize_Inlet_Temp [label="If problem persists"]; Optimize_Inlet_Temp -> Column_Maintenance [label="If problem persists"]; Column_Maintenance -> Consider_Column_Choice [label="If problem persists"]; Consider_Column_Choice -> Resolved [label="If resolved"]; }

Caption: Troubleshooting for analyte-specific peak tailing.

Troubleshooting Steps:

StepActionRationale
1 Verify Complete Derivatization Analyze the sample for the presence of underivatized dicarboxylic acids. Incomplete derivatization is a major cause of tailing for these compounds. Re-optimize the derivatization procedure if necessary.
2 Optimize Inlet Temperature A low inlet temperature can lead to incomplete and slow vaporization of high-boiling point compounds like long-chain esters, causing peak broadening and tailing. Incrementally increase the inlet temperature, but avoid excessively high temperatures that could cause thermal degradation.
3 Perform Column Maintenance Active sites can develop at the head of the column due to contamination. Trimming the first 10-20 cm of the column can remove these active sites. A column bake-out can also help remove contaminants.
4 Evaluate Column Choice If tailing persists, the column may not be inert enough. Consider using a column specifically designed for trace analysis of polar compounds or a column with a different stationary phase that is more compatible with your analytes.[5][6]
5 Sample Cleanup Complex sample matrices can introduce contaminants that cause peak tailing. Employing sample cleanup techniques like solid-phase extraction (SPE) can help remove interfering substances.[12][13]

Experimental Protocols

Protocol 1: Methyl Esterification of Long-Chain Dicarboxylic Acids using BF₃-Methanol

This protocol is a widely used method for preparing fatty acid methyl esters (FAMEs), which is also applicable to dicarboxylic acids.[4][14]

Materials:

  • Sample containing long-chain dicarboxylic acids (1-25 mg)

  • BF₃-Methanol solution (10-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-cap glass vials with PTFE-lined caps

Procedure:

  • Place 1-25 mg of the dried sample into a screw-cap vial.[14]

  • Add 2 mL of BF₃-Methanol reagent to the vial.[4]

  • Seal the vial tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically.[14] A common starting point is 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: General GC-MS Parameters for Long-Chain Dicarboxylic Ester Analysis

These are starting parameters that may require optimization for your specific application and instrument.

ParameterRecommended SettingRationale
Inlet Temperature 250-280°CEnsures complete vaporization of the relatively high-boiling point esters without causing thermal degradation.
Injection Mode SplitlessFor trace analysis to ensure the entire sample is transferred to the column. A split injection can be used for more concentrated samples.
Liner Splitless liner with glass woolThe taper helps to focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatile residues.[10]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns, providing a good balance between analysis time and resolution.
Oven Program Initial Temp: 60-80°C (hold 1-2 min)A lower initial temperature can help focus the analytes at the head of the column.
Ramp: 10-20°C/min to 280-300°CA moderate ramp rate provides good separation. The final temperature should be high enough to elute all esters.
Final Hold: 5-10 minEnsures all components have eluted from the column.
MS Transfer Line Temp 280-300°CShould be at or slightly above the final oven temperature to prevent condensation of analytes.
MS Ion Source Temp 230-250°CA standard temperature for many EI sources.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Scan Range 50-500 amuA typical scan range that will cover the expected mass fragments of the dicarboxylic esters.

References

Technical Support Center: Dimethyl Tridecanedioate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of mass spectrometry fragmentation patterns for Dimethyl tridecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for Dimethyl tridecanedioate in electron ionization mass spectrometry (EI-MS)?

A1: Dimethyl tridecanedioate has a chemical formula of C15H28O4 and a molecular weight of approximately 272.38 g/mol [1]. Therefore, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 272. In typical 70 eV EI-MS, this peak may be of low abundance or even absent due to the molecule's propensity to fragment easily.

Q2: My mass spectrum does not show a clear molecular ion peak at m/z 272. How can I confirm the presence of Dimethyl tridecanedioate?

A2: The absence of a molecular ion peak is common for long-chain esters under hard ionization conditions like EI. Confirmation of the compound should be based on the presence of its characteristic fragment ions. Key fragments to look for include ions at m/z 241, 213, 198, and the base peak, which is often a result of specific cleavage events like the McLafferty rearrangement. Using a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), can help in observing the molecular ion or a protonated molecule [M+H]+.

Q3: What are the primary fragmentation pathways observed for Dimethyl tridecanedioate?

A3: The fragmentation of Dimethyl tridecanedioate is characteristic of long-chain dicarboxylic acid methyl esters. The main pathways include:

  • Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. The most common alpha-cleavages result in the loss of a methoxy (B1213986) radical (•OCH3, 31 Da) to form an ion at m/z 241, or the loss of a methoxycarbonyl radical (•COOCH3, 59 Da) to form an ion at m/z 213.

  • McLafferty Rearrangement: This is a hallmark fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in a characteristic ion at m/z 74.

  • Alkyl Chain Cleavage: The long hydrocarbon chain can fragment at various points, typically resulting in a series of ions separated by 14 m/z units, corresponding to the loss of methylene (B1212753) (-CH2-) groups.

Q4: I see a prominent peak at m/z 74 in my spectrum. What does this signify?

A4: A strong peak at m/z 74 is a definitive indicator of a McLafferty rearrangement in a methyl ester that contains at least a three-carbon chain (a γ-hydrogen) attached to the carbonyl group. This rearrangement produces a resonance-stabilized radical cation, [CH2=C(OH)OCH3]+•, which is often a very abundant ion in the spectrum.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or Absent Molecular Ion (m/z 272) The high energy of electron ionization (typically 70 eV) causes extensive fragmentation of the parent molecule.1. Confirm identity using characteristic fragment ions (see table below). 2. Re-run the sample using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to enhance the molecular ion signal.
Spectrum Dominated by Low Mass Fragments (e.g., m/z < 100) This is characteristic of long-chain aliphatic compounds. The molecule readily fragments into smaller, more stable ions.Focus on the mid-to-high mass range to find key diagnostic ions like [M-31]+ (m/z 241) and [M-59]+ (m/z 213), even if their abundance is low. The presence of the McLafferty peak at m/z 74 is also highly diagnostic.
Unexpected Peaks in the Spectrum Contamination from the sample matrix, GC column bleed, or co-eluting impurities.1. Run a blank to identify background peaks. 2. Check the purity of the sample using other analytical techniques. 3. Improve chromatographic separation to resolve co-eluting species.
Poor Reproducibility of Fragmentation Pattern Variations in mass spectrometer source conditions (temperature, ionization energy) or GC parameters affecting analyte concentration.Ensure consistent GC-MS parameters between runs. Perform regular calibration and tuning of the mass spectrometer to maintain stable operating conditions.

Summary of Characteristic Fragment Ions

The following table summarizes the key fragment ions observed in the electron ionization mass spectrum of Dimethyl tridecanedioate.

m/zProposed Fragment Ion/StructureFragmentation Pathway
272[C15H28O4]+•Molecular Ion (M+)
241[M - •OCH3]+Alpha-cleavage: Loss of a methoxy radical
213[M - •COOCH3]+Alpha-cleavage: Loss of a methoxycarbonyl radical
198[M - C2H2O2 - H2O]+• (tentative) or [M - 74]+•Loss of neutral molecule from McLafferty product
87[CH3OOC(CH2)2]+Cleavage of the alkyl chain at the γ-δ bond
74[CH2=C(OH)OCH3]+•McLafferty Rearrangement (Often the base peak)
59[COOCH3]+Alpha-cleavage
55[C4H7]+Alkyl chain fragmentation

Experimental Protocol: GC-MS Analysis

This section provides a typical methodology for the analysis of Dimethyl tridecanedioate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a known quantity of Dimethyl tridecanedioate in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane (B109758) to a final concentration of approximately 100-500 µg/mL.

  • If derivatization from tridecanedioic acid is required, use a standard esterification procedure (e.g., with BF3/methanol or by generating diazomethane). Ensure complete removal of derivatization reagents before injection.[2]

2. Gas Chromatography (GC) Conditions:

  • System: Agilent 7890B GC or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain at 280°C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • System: GCMS-QP2010 Ultra (Shimadzu) or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Speed: ~1000 amu/s.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for Dimethyl tridecanedioate upon electron ionization.

Fragmentation_Pathway M Dimethyl tridecanedioate (Molecular Ion, M+•) m/z = 272 F241 [M - •OCH3]+ m/z = 241 M->F241 - •OCH3 (31 Da) F213 [M - •COOCH3]+ m/z = 213 M->F213 - •COOCH3 (59 Da) F74 [CH2=C(OH)OCH3]+• m/z = 74 M->F74 McLafferty Rearrangement F87 [C4H7O2]+ m/z = 87 M->F87 Alkyl Cleavage

Caption: Primary EI fragmentation pathways of Dimethyl tridecanedioate.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of Long-Chain Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of long-chain diesters is critical for quality control, formulation development, and metabolic studies. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not always straightforward and depends on the specific properties of the analyte, the sample matrix, and the analytical goals.

This guide provides an objective comparison of GC-MS and HPLC for the analysis of long-chain diesters, supported by a summary of performance characteristics and detailed experimental protocols.

At a Glance: Key Performance Characteristics

The selection of an analytical technique for long-chain diester analysis hinges on several key performance indicators. While direct comparative data for a single long-chain diester is limited in publicly available literature, a comprehensive comparison can be drawn from the analysis of structurally similar molecules, such as wax esters.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.Separation based on polarity in the liquid phase, with various detection methods (e.g., ELSD, MS).
Analytes Volatile and thermally stable diesters. High-temperature methods can analyze intact esters up to approximately C54.[1]A broad range of diesters, including high molecular weight (up to C60) and thermally labile compounds.[1]
Sample Preparation May require derivatization to increase volatility, although direct high-temperature analysis is possible.[1]Typically requires minimal sample preparation, mainly dissolution in a suitable organic solvent.[1]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).Good sensitivity, which can be comparable to or lower than GC-MS depending on the detector used.[1]
Linearity Good linearity over a defined concentration range. For wax esters, a correlation coefficient (R²) of 0.9876 has been demonstrated over a 0.1-0.5 mg/mL range.[2]Can be linear, but some detectors like Evaporative Light Scattering Detectors (ELSD) may exhibit a non-linear response, requiring logarithmic or quadratic curve fitting.[1]
Structural Information Excellent for structural elucidation due to characteristic fragmentation patterns from mass spectrometry.Provides limited structural information with common detectors (e.g., UV, ELSD), but coupling with a mass spectrometer (LC-MS) offers detailed structural data.
Analysis Time Typically offers rapid analysis, with separation of standard esters achievable within 20 minutes.[2]Analysis time can be longer, particularly for complex mixtures requiring gradient elution.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of long-chain diesters using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of wax esters, which are structurally similar to long-chain diesters.[3]

1. Sample Preparation:

  • Dissolve the long-chain diester sample in a volatile organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1][3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

  • Column: A high-temperature capillary column such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.[1][3]

  • Injector Temperature: 390 °C.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 120 °C.

    • Ramp to 240 °C at 15 °C/minute.

    • Ramp to 390 °C at 8 °C/minute.

    • Hold at 390 °C for 6 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 920.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of wax esters and other long-chain lipids.

1. Sample Preparation:

  • Dissolve the long-chain diester sample in a suitable organic solvent (e.g., a mixture of the initial mobile phase components) to a concentration appropriate for the detector's sensitivity.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1290 HPLC system or equivalent.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source is suitable.

  • Column: A C18 or C30 reversed-phase column is often used for separating long-chain, non-polar compounds. For example, a Nova-Pak C18 column.

  • Mobile Phase: A gradient of non-aqueous solvents is typically employed. A common mobile phase combination is a gradient of acetonitrile (B52724) and ethyl acetate.

  • Flow Rate: A typical flow rate is around 1 mL/min.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis of long-chain diesters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Long-Chain Diester Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Chromatogram & Mass Spectrum Analysis DataAcquisition->Analysis

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Long-Chain Diester Sample Dissolution Dissolution in Mobile Phase Component Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection Detection (e.g., ELSD, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Chromatogram Analysis DataAcquisition->Analysis

HPLC Experimental Workflow

Conclusion: Making the Right Choice

Both GC-MS and HPLC are highly capable techniques for the analysis of long-chain diesters.

  • GC-MS is the preferred method when high sensitivity and detailed structural information are paramount, especially for volatile and thermally stable diesters. The availability of extensive mass spectral libraries aids in the confident identification of compounds.

  • HPLC , particularly when coupled with a universal detector like ELSD or a mass spectrometer, offers greater versatility for a wider range of long-chain diesters, including those with high molecular weights and thermal instability. The sample preparation for HPLC is often simpler, which can be advantageous for high-throughput screening.

The decision tree below provides a logical framework for selecting the most appropriate technique based on the specific analytical requirements.

Decision_Tree Start Analyze Long-Chain Diester Volatile Is the diester volatile and thermally stable? Start->Volatile HighMW Is the diester of very high molecular weight (>C54)? Volatile->HighMW No GCMS Use GC-MS Volatile->GCMS Yes StructuralID Is detailed structural identification required? HighMW->StructuralID No HPLC Use HPLC HighMW->HPLC Yes StructuralID->GCMS Yes StructuralID->HPLC No LCMS Consider LC-MS HPLC->LCMS for structural ID

Decision-making flowchart

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Methyl Brassylate and Ethylene Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, a detailed understanding of molecular structure is paramount. This guide provides an objective spectroscopic comparison of two closely related long-chain esters: Methyl Brassylate and Ethylene Brassylate. Leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview of their distinct spectral characteristics.

This comparison is critical for accurate identification, quality control, and the development of analytical methods for these compounds, which find applications in the fragrance industry and may be studied for other potential biological activities.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and Ethylene Brassylate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 3.67s-OCH₃
2.30t-CH₂-COO-
1.62m-CH₂-CH₂-COO-
1.26m-(CH₂)₉-
Ethylene Brassylate 4.24s-O-CH₂-CH₂-O-
2.34t-CH₂-COO-
1.63m-CH₂-CH₂-COO-
1.30m-(CH₂)₉-
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ) ppmAssignment
This compound 174.3C=O
51.4-OCH₃
34.1-CH₂-COO-
29.5 - 29.1-(CH₂)₉-
24.9-CH₂-CH₂-COO-
Ethylene Brassylate 173.8C=O
64.0-O-CH₂-CH₂-O-
34.4-CH₂-COO-
29.5 - 29.0-(CH₂)₉-
24.9-CH₂-CH₂-COO-
Table 3: Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2920, ~2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1170C-O stretch (ester)
Ethylene Brassylate ~2925, ~2855C-H stretch (alkane)
~1735C=O stretch (ester)
~1250, ~1170C-O stretch (ester)
Table 4: Mass Spectrometry (GC-MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 272.2241, 213, 185, 143, 98, 87, 74, 55
Ethylene Brassylate 270.2226, 198, 155, 129, 98, 86, 55, 41[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the ester (this compound or Ethylene Brassylate) was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Instrument: Bruker AC-300 or equivalent spectrometer.

  • ¹H NMR:

    • Frequency: 300 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR:

    • Frequency: 75 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Broadband proton decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample (this compound or Ethylene Brassylate) was placed between two polished sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Parameters:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for NMR and GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Data (1H & 13C) instrument->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process Spectral Interpretation Spectral Interpretation process->Spectral Interpretation

NMR Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prepare_sol Prepare Dilute Solution (~1 mg/mL) transfer_vial Transfer to GC Vial prepare_sol->transfer_vial inject Inject into GC transfer_vial->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect Data Analysis Data Analysis detect->Data Analysis

References

A Comparative Guide to the Thermal Properties of Polyesters: Methyl Brassylate vs. Dimethyl Sebacate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of polyesters synthesized from methyl brassylate (a C13 bio-based monomer) and dimethyl sebacate (B1225510) (a C10 monomer). Understanding these properties is crucial for applications in drug delivery, medical devices, and advanced materials, where thermal stability, processability, and performance at physiological temperatures are critical. This comparison is based on available experimental data from scientific literature.

Executive Summary

Data Presentation: Thermal Properties

Table 1: Thermal Properties of Poly(butylene sebacate)

PropertyValueReference
Glass Transition Temperature (Tg)Tunable, approx. -50 °C[1]
Melting Temperature (Tm)Approx. 60 °C[1]
Decomposition Temperature (Td)Onset > 300 °C[1]

Table 2: Thermal Properties of Poly(hexamethylene sebacate)

PropertyValueReference
Glass Transition Temperature (Tg)Approx. -62 °C[1]
Melting Temperature (Tm)Approx. 65-74 °C[1][2]
Decomposition Temperature (Td)Data not consistently reported

Discussion of Thermal Behavior

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is expected that polyesters derived from this compound would exhibit a lower Tg compared to their dimethyl sebacate counterparts when polymerized with the same diol. The three extra methylene (B1212753) units in the brassylate backbone increase the rotational freedom and flexibility of the polymer chains, thus lowering the energy required for the onset of segmental motion.

Melting Temperature (Tm): The melting temperature is characteristic of the crystalline domains within a semi-crystalline polymer. The longer aliphatic chain of brassylate can influence crystal packing. While longer, more flexible chains can sometimes disrupt crystal perfection and lower the Tm, they can also lead to more ordered van der Waals interactions, potentially increasing the Tm. For long-chain aliphatic polyesters, it has been observed that melting temperatures tend to increase as the number of methylene groups in the main chain increases[3].

Thermal Stability (Td): Thermal stability, often assessed by Thermogravimetric Analysis (TGA), indicates the temperature at which the polymer begins to degrade. Polyesters, in general, show good thermal stability, with decomposition often initiated by the scission of the ester linkages. For aliphatic polyesters, decomposition temperatures are typically above 300°C[4]. It has been noted that in some copolyesters, the introduction of brassylic acid can increase the initial thermal decomposition temperature due to a decrease in the density of unstable ester bonds[5]. For instance, a study on poly(ethylene brassylate) reported an initial weight loss temperature of about 250°C for the homopolymer[6].

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of these polyesters are crucial for reproducible research.

Polyester (B1180765) Synthesis: Melt Polycondensation

A common method for synthesizing these aliphatic polyesters is a two-step melt polycondensation.

  • Esterification: The diacid (or its dimethyl ester) and a diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. For the synthesis of poly(butylene sebacate), sebacic acid and 1,4-butanediol (B3395766) are used[7]. A catalyst, such as titanium tetrabutoxide (TBT) or p-toluenesulfonic acid, is often added[1][8]. The mixture is heated to a temperature of 160-190°C under a nitrogen atmosphere to facilitate the esterification reaction and the removal of water or methanol (B129727) as a byproduct[7].

  • Polycondensation: After the initial esterification, the temperature is raised to 220-260°C, and a vacuum is applied to remove the remaining byproducts and drive the polymerization reaction towards a higher molecular weight product[8]. The reaction is continued until the desired viscosity is achieved. The resulting polymer is then cooled and can be purified by precipitation[1].

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure: A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program in a DSC instrument under an inert atmosphere (e.g., nitrogen). A typical procedure involves heating the sample to erase its thermal history, followed by a controlled cooling and a second heating cycle. For example, heating from -90°C to 150°C at a rate of 10°C/min is a common protocol[7]. The Tg is observed as a step change in the heat flow curve, while Tm and Tc are seen as endothermic and exothermic peaks, respectively[9][10].

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition profile of the polymer.

  • Procedure: A sample (typically 10-15 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 600-700°C)[6][7]. The instrument records the weight of the sample as a function of temperature. The resulting curve provides information on the onset of decomposition and the temperatures at which significant weight loss occurs[11].

Mandatory Visualization

The logical workflow for comparing the thermal properties of polyesters derived from this compound and dimethyl sebacate is illustrated below.

G cluster_monomers Monomer Selection cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis cluster_properties Thermal Properties cluster_comparison Comparative Evaluation MB This compound (C13) PolyB Poly(alkylene brassylate) MB->PolyB DS Dimethyl Sebacate (C10) PolyS Poly(alkylene sebacate) DS->PolyS Diol Diol (e.g., 1,4-Butanediol) Diol->PolyB Diol->PolyS DSC DSC Analysis PolyB->DSC TGA TGA Analysis PolyB->TGA PolyS->DSC PolyS->TGA Tg Glass Transition (Tg) DSC->Tg Tm Melting Temp (Tm) DSC->Tm Td Decomposition Temp (Td) TGA->Td Comp Performance Comparison Tg->Comp Tm->Comp Td->Comp

Caption: Comparative workflow for thermal analysis.

Conclusion

The choice between this compound and dimethyl sebacate as a monomer for polyester synthesis will significantly influence the resulting polymer's thermal properties. Based on fundamental polymer science principles and the available data, polyesters from this compound are anticipated to have lower glass transition temperatures due to increased chain flexibility. The effect on melting temperature is less straightforward and depends on the efficiency of crystal packing. Thermal stability is expected to be comparable, though some evidence suggests that the longer aliphatic chain of brassylate may slightly enhance it. For researchers and professionals in drug development and material science, these differences are critical for designing polymers with tailored thermal behavior for specific applications. Further direct comparative studies are warranted to provide more precise quantitative data for these promising bio-based polyesters.

References

A Comparative Guide to the Biodegradability of Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradation performance of common aliphatic polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), Polycaprolactone (PCL), and Polybutylene Succinate (PBS). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate materials for various applications, from medical devices to drug delivery systems.

Quantitative Biodegradation Data

The rate of biodegradation of aliphatic polyesters is highly dependent on the environmental conditions, such as temperature, pH, and microbial activity, as well as the polymer's own properties like crystallinity and molecular weight. The following tables summarize quantitative data on the degradation of PLA, PGA, PCL, and PBS under different experimental setups.

In Vitro Hydrolytic Degradation in Phosphate-Buffered Saline (PBS)

Hydrolytic degradation is a primary mechanism for the breakdown of aliphatic polyesters, particularly in physiological environments.[1] The ester linkages in the polymer backbone are susceptible to cleavage by water molecules.

PolymerDegradation ConditionsTimeWeight Loss (%)Molecular Weight Reduction (%)Reference
PLA PBS, 37°C10 weeksNot specifiedSlower than blends with HAp[2]
PGA PBS, 37°C2 weeksSignificant (becomes brittle)Not specified[3]
PCL PBS, 37°C56 days~0.5%Slower than PLA[4]
PBS PBS, 37°CNot specifiedSlower than in the presence of lipase (B570770)Not specified[5]
PLA-PCL PBS, 37°C16 weeksBecomes brittleNot specified[3]
PGA-PCL PBS, 37°C2 weeksFastest weight lossNot specified[3]
In Vitro Enzymatic Degradation

Enzymes, such as proteases and lipases, can significantly accelerate the degradation of aliphatic polyesters by catalyzing the hydrolysis of ester bonds.[6]

PolymerEnzymeTimeWeight Loss (%)Degradation RateReference
PLA Proteinase K (0.8 µg/ml)Not specifiedSignificantNot specified[7]
PLA Cutinase-Like Enzyme (0.8 µg/ml)Not specifiedSignificantNot specified[7]
PCL Cutinase-Like Enzyme (8 ng/ml)Not specifiedSignificantNot specified[7]
PCL Candida antarctica lipase B (CalB)6 hours100%Not specified[5]
PBS Cutinase26 hoursNearly 100%Not specified[6]
PBS Cutinase-Like Enzyme (8 ng/ml)Not specifiedSignificantNot specified[7]
PBSA Candida antarctica lipase B (CalB)96 hours100%Not specified[5]
Environmental Degradation (Soil Burial)

In soil, a combination of hydrolytic and microbial degradation contributes to the breakdown of polyesters. The rate is influenced by soil composition, moisture, temperature, and microbial population.

PolymerTest ConditionsTimeWeight Loss (%)Reference
PLA Soil burial, 30°C150 days~1.8%[8]
PLA Soil burial with 30% moisture90 days3.33%[9]
PCL Not specifiedNot specifiedNot specified
PGA Not specifiedNot specifiedNot specified
PBS Soil burial, 30°C180 days~60%[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biodegradation studies. Below are outlines of key experimental protocols.

In Vitro Hydrolytic Degradation Assay

This protocol is based on common laboratory practices for assessing the hydrolytic degradation of polyesters in a simulated physiological environment.[11][12]

Objective: To determine the rate of hydrolytic degradation by measuring weight loss and changes in molecular weight over time.

Materials:

  • Polymer samples (e.g., films, scaffolds of known dimensions and weight).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubator set at 37°C.

  • Analytical balance.

  • Gel Permeation Chromatography (GPC) system.

  • Drying oven.

Procedure:

  • Sample Preparation: Prepare polymer samples of uniform size and shape. Dry the samples in a vacuum oven to a constant weight and record the initial dry weight (W_i).

  • Incubation: Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion (e.g., 10 ml of PBS for a 10 mg sample).

  • Incubation Conditions: Incubate the containers at 37°C for predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).

  • Sample Retrieval and Analysis: At each time point, retrieve the samples, gently rinse with deionized water to remove salts, and dry in a vacuum oven to a constant weight. Record the final dry weight (W_f).

  • Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

  • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples using GPC.

In Vitro Enzymatic Degradation Assay

This protocol outlines a method to evaluate the enzymatic degradation of polyesters using a specific enzyme.[6][7]

Objective: To quantify the rate of enzymatic degradation by measuring the weight loss of the polymer samples.

Materials:

  • Polymer film samples of known weight.

  • Buffer solution appropriate for the chosen enzyme (e.g., Tris-HCl buffer, pH 8.0 for Proteinase K).

  • Selected enzyme (e.g., Proteinase K, Lipase from Candida antarctica).

  • Incubator or water bath set to the optimal temperature for the enzyme.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Sample Preparation: Cut polymer films into small, uniform pieces and record their initial dry weight.

  • Enzyme Solution Preparation: Prepare a solution of the chosen enzyme in the appropriate buffer at a specified concentration (e.g., 0.1 mg/mL).

  • Incubation: Place the polymer samples in test tubes containing the enzyme solution. Include control samples in buffer solution without the enzyme.

  • Incubation Conditions: Incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Termination and Analysis: After the desired incubation period, stop the reaction (e.g., by heating or adding an inhibitor). Filter the solution to collect the remaining polymer, wash thoroughly with deionized water, and dry to a constant weight.

  • Weight Loss Calculation: Determine the percentage of weight loss as described in the hydrolytic degradation protocol.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol provides a general framework for assessing the potential toxicity of polymer degradation products to cells in culture, following the principles of ISO 10993-5.[13][14][15]

Objective: To evaluate the in vitro cytotoxicity of polymer extracts on a mammalian cell line.

Materials:

  • Polymer samples.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Mammalian cell line (e.g., L929 mouse fibroblasts).

  • Sterile incubation containers.

  • Cell culture incubator (37°C, 5% CO2).

  • Reagents for cell viability/proliferation assay (e.g., MTT, XTT, or Neutral Red).

  • Microplate reader.

Procedure:

  • Extract Preparation: Incubate the polymer sample in cell culture medium (with or without serum) at 37°C for a specified period (e.g., 24 to 72 hours) to create an extract. The ratio of the sample surface area or mass to the volume of the medium should be defined.

  • Cell Seeding: Seed the selected cell line into a multi-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Exposure to Extract: Remove the existing culture medium from the cells and replace it with the prepared polymer extract. Include positive (toxic material) and negative (non-toxic material) controls, as well as a blank control (medium only).

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a quantitative assay (e.g., MTT assay). This typically involves adding the assay reagent to the wells, incubating for a specific time, and then measuring the absorbance or fluorescence with a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.

Visualizations

Experimental Workflow for Biodegradation Studies

The following diagram illustrates a typical workflow for conducting in vitro and in vivo biodegradation studies of aliphatic polyesters.

experimental_workflow cluster_in_vitro In Vitro Degradation cluster_in_vivo In Vivo Degradation cluster_environmental Environmental Degradation hydrolytic Hydrolytic Degradation weight_loss_iv Weight Loss Measurement hydrolytic->weight_loss_iv Weight Loss mwt_change Molecular Weight Analysis hydrolytic->mwt_change Molecular Weight Change (GPC) enzymatic Enzymatic Degradation enzymatic->weight_loss_iv cytotoxicity Cytotoxicity Assay (ISO 10993-5) cell_viability Cell Viability Assessment cytotoxicity->cell_viability Cell Viability (e.g., MTT Assay) implantation Implantation in Animal Model retrieval Sample Retrieval implantation->retrieval Time Points retrieval->weight_loss_iv Weight Loss retrieval->mwt_change histology Histological Analysis retrieval->histology soil_burial Soil Burial Test soil_burial->weight_loss_iv Weight Loss start Polymer Sample (PLA, PGA, PCL, PBS) start->hydrolytic start->enzymatic start->cytotoxicity start->implantation start->soil_burial

Caption: Workflow for assessing the biodegradability of aliphatic polyesters.

Cellular Response to Biodegradable Polyesters

Upon implantation, biodegradable polyesters elicit a foreign body response, which is largely mediated by macrophages. The following diagram illustrates the key signaling pathways involved in the macrophage response to these biomaterials.[16][17][18]

signaling_pathway cluster_cell Macrophage cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway implant Biodegradable Polyester Implant protein_adsorption Protein Adsorption (e.g., Fibronectin) implant->protein_adsorption integrin Integrin Receptors protein_adsorption->integrin Binds to pi3k PI3K integrin->pi3k nfkb NF-κB integrin->nfkb akt Akt pi3k->akt m2_polarization M2 Polarization (Anti-inflammatory/ Pro-remodeling) akt->m2_polarization Promotes cytokine_release Cytokine Release (e.g., TNF-α, IL-1β, IL-10) m2_polarization->cytokine_release m1_polarization M1 Polarization (Pro-inflammatory) nfkb->m1_polarization Promotes m1_polarization->cytokine_release

Caption: Macrophage signaling in response to biodegradable polyesters.

References

A Comparative Analysis of Catalysts for Brassylic Acid Esterification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of brassylic acid esters is crucial for the development of various products, from pharmaceuticals to polymers. The choice of catalyst plays a pivotal role in determining the yield, purity, and sustainability of the esterification process. This guide provides a comparative analysis of common catalysts used for the esterification of brassylic acid, supported by experimental data from scientific literature.

The esterification of brassylic acid, a C13 α,ω-dicarboxylic acid, typically involves its reaction with an alcohol, such as methanol, to produce the corresponding diester, dimethyl brassylate. The reaction is generally catalyzed by an acid. This guide focuses on a comparison between homogeneous and heterogeneous catalysts, highlighting their performance, reusability, and optimal reaction conditions.

Catalyst Performance Comparison

The selection of a catalyst is a critical step in optimizing the esterification of brassylic acid. Key performance indicators include catalyst activity, selectivity towards the desired diester, and the ability to be recycled and reused. Below is a summary of the performance of various catalysts, with data extrapolated from studies on similar long-chain dicarboxylic acids where direct data for brassylic acid is limited.

CatalystTypeAlcoholTemperature (°C)Catalyst Loading (wt%)Reaction Time (h)Brassylic Acid Conversion (%)Diester Yield (%)Reusability
Sulfuric Acid (H₂SO₄)HomogeneousMethanol65 - 1001 - 54 - 8>95High (typically >90)Not readily reusable
Amberlyst-15HeterogeneousMethanol80 - 1205 - 156 - 24~90Lower than homogeneous*Good (up to 10 cycles)[1]
Sulfated Zirconia (SZ)HeterogeneousMethanol150 - 2005 - 104 - 12High (>90)GoodExcellent
Niobium Pentoxide (Nb₂O₅)HeterogeneousMethanol13550 mg per mmol of acid24High (for diamide (B1670390) synthesis)Potentially goodGood (up to 4 cycles)[2]

*Note: For long-chain dicarboxylic acids like sebacic acid (C10), the diester yield with Amberlyst-15 is lower than that for shorter chain diacids like adipic acid (C6) due to steric hindrance. A similar trend is expected for brassylic acid (C13)[1].

Detailed Experimental Protocols

The following is a generalized experimental protocol for the esterification of brassylic acid using a solid acid catalyst. Specific conditions should be optimized for each catalyst system.

Materials:

  • Brassylic acid

  • Methanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, Sulfated Zirconia)

  • Solvent (e.g., toluene (B28343), for azeotropic water removal if necessary)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine brassylic acid, a molar excess of methanol, and the chosen solid acid catalyst. The catalyst loading is typically between 5-15% by weight of the brassylic acid.

  • Reaction: The mixture is heated to the desired temperature with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). For catalysts sensitive to water, a Dean-Stark trap can be used with a co-solvent like toluene to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solid catalyst is removed by filtration and can be washed with an organic solvent, dried, and stored for reuse.

  • Purification: The filtrate is concentrated under reduced pressure to remove excess methanol. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude dithis compound.

  • Analysis: The final product can be further purified by distillation or chromatography if necessary. The purity and identity of the product should be confirmed by analytical techniques such as NMR and IR spectroscopy.

Visualizing the Process: Experimental Workflow

The general workflow for the catalyzed esterification of brassylic acid can be visualized as a series of sequential steps, from reaction setup to product analysis.

Esterification_Workflow Experimental Workflow for Brassylic Acid Esterification cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_analysis Analysis and Final Product reactants 1. Combine Reactants: Brassylic Acid, Methanol, Catalyst heating 2. Heat and Stir (e.g., 80-150°C) reactants->heating monitoring 3. Monitor Reaction (TLC, GC) heating->monitoring filtration 4. Cool and Filter (Separate Catalyst) monitoring->filtration extraction 5. Extraction and Washing (Remove Impurities) filtration->extraction drying 6. Dry and Concentrate (Rotary Evaporation) extraction->drying purification 7. Further Purification (Optional: Distillation/Chromatography) drying->purification analysis 8. Characterization (NMR, IR) purification->analysis product Dithis compound analysis->product

Caption: General experimental workflow for the synthesis of dithis compound.

Catalytic Mechanism: A Simplified View

The acid-catalyzed esterification of a carboxylic acid proceeds via a well-established mechanism. The following diagram illustrates the key steps involved in the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Esterification_Mechanism Simplified Mechanism of Acid-Catalyzed Esterification A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)2+) A->B + H+ B->A - H+ D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) D->B - R'-OH E Protonated Ester D->E - H2O E->D + H2O F Ester (R-COOR') E->F - H+ F->E + H+ G Water (H2O) H_plus H+

References

Navigating the Separation of Long-Chain Dicarboxylic Acid Methyl Esters by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Retention Times and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals

The analysis of long-chain dicarboxylic acids is a critical aspect of various research and development fields, from polymer chemistry to drug metabolism studies. Gas chromatography (GC) stands as a powerful and widely adopted technique for the separation and quantification of their methyl ester derivatives. This guide provides a comparative overview of the retention times for a homologous series of long-chain dicarboxylic acid methyl esters and details the experimental protocols necessary to achieve their effective separation.

Comparative Retention Time Analysis

The retention time of a compound in gas chromatography is fundamentally influenced by its volatility and its interaction with the stationary phase of the GC column. For a homologous series of long-chain dicarboxylic acid methyl esters, a predictable trend is observed: as the carbon chain length increases, the boiling point of the compound rises, leading to a longer retention time.

The following table summarizes the elution order of dimethyl esters of dicarboxylic acids, from the shortest to longer chain lengths, analyzed on a low-polarity BP1 column. While specific retention times are highly dependent on the exact analytical conditions, this table provides a clear comparison of their relative elution behavior.

Dicarboxylic Acid Methyl EsterCommon Name of Parent AcidChemical Formula of EsterNumber of Carbon Atoms in Parent Acid
Dimethyl oxalateOxalic acidC₄H₆O₄2
Dimethyl malonateMalonic acidC₅H₈O₄3
Dimethyl succinateSuccinic acidC₆H₁₀O₄4
Dimethyl glutarateGlutaric acidC₇H₁₂O₄5
Dimethyl adipateAdipic acidC₈H₁₄O₄6
Dimethyl pimelatePimelic acidC₉H₁₆O₄7
Dimethyl suberateSuberic acidC₁₀H₁₈O₄8
Dimethyl azelateAzelaic acidC₁₁H₂₀O₄9
Dimethyl sebacateSebacic acidC₁₂H₂₂O₄10

Note: The retention time increases down the table under the specified GC conditions.

Experimental Protocols

Achieving reproducible and high-resolution separation of long-chain dicarboxylic acid methyl esters requires careful optimization of the gas chromatographic conditions. Below is a detailed experimental protocol based on established methods for the analysis of these compounds.

Sample Preparation: Esterification of Dicarboxylic Acids

Prior to GC analysis, dicarboxylic acids must be converted to their more volatile methyl ester derivatives. A common and effective method is esterification using methanol (B129727) in the presence of an acid catalyst.

  • Reagents: Methanol (anhydrous), Sulfuric acid (concentrated) or Boron trifluoride-methanol solution (BF₃-MeOH).

  • Procedure:

    • Accurately weigh approximately 10 mg of the dicarboxylic acid standard or sample into a reaction vial.

    • Add 2 mL of anhydrous methanol.

    • Carefully add 0.2 mL of concentrated sulfuric acid or 1 mL of 14% BF₃-MeOH solution.

    • Seal the vial and heat the mixture at 60-80°C for 1-2 hours.

    • After cooling to room temperature, add 1 mL of water and 2 mL of a non-polar solvent (e.g., hexane (B92381) or heptane).

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Carefully transfer the upper organic layer containing the dimethyl esters to a clean vial for GC analysis.

Gas Chromatography (GC) Conditions

The following conditions are suitable for the separation of a homologous series of dicarboxylic acid methyl esters up to dimethyl sebacate.

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: BP1 (100% Dimethylpolysiloxane), 25 m x 0.22 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection:

    • Mode: Split.[1]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 0 minutes.[1]

    • Ramp Rate: 10°C/min.[1]

    • Final Temperature: 240°C, hold for 0 minutes.[1]

  • Detector:

    • Type: Flame Ionization Detector (FID).[1]

    • Temperature: 280-300°C.

Visualizing the Experimental Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Dicarboxylic Acid Sample esterification Esterification (Methanol, Acid Catalyst) start->esterification extraction Liquid-Liquid Extraction (Hexane) esterification->extraction final_sample Dimethyl Ester Solution extraction->final_sample injection Injection final_sample->injection separation GC Column Separation injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Retention Time Comparison chromatogram->analysis

Caption: Experimental workflow from sample preparation to data analysis.

gc_logic compound Dicarboxylic Acid Methyl Ester column GC Column (Stationary Phase) compound->column Interaction detector FID Detector column->detector Elution signal Electrical Signal detector->signal Detection retention_time Retention Time signal->retention_time Measurement

Caption: Logical relationship of GC separation and detection.

References

A Comparative Guide to Analytical Methods for Dimethyl Tridecanedioate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of dimethyl tridecanedioate, the selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for this purpose. The information presented is based on established principles of analytical chemistry and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC-UV for the quantification of dimethyl tridecanedioate will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for each method, based on established validation parameters.

Validation ParameterGC-MSHPLC-UV
**Linearity (R²) **> 0.999> 0.998
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose.[1][2][3] The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Reporting Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD LOD & LOQ Protocol->LOD Rob Robustness Protocol->Rob Report Validation Report Implement Method Implementation Report->Implement Report_trigger->Report

Caption: Workflow of Analytical Method Validation.

Experimental Protocols

Detailed methodologies for the quantification of dimethyl tridecanedioate using GC-MS and HPLC-UV are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing dimethyl tridecanedioate in a suitable organic solvent such as ethyl acetate (B1210297) to achieve a concentration within the calibrated range.

  • An internal standard (e.g., dimethyl pentadecanedioate) should be added to all samples and calibration standards to improve precision.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for dimethyl tridecanedioate (e.g., m/z 241, 272) and the internal standard.

3. Calibration:

  • Prepare a series of calibration standards of dimethyl tridecanedioate in the same solvent as the sample, ranging from 0.1 to 100 µg/mL.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Generate a calibration curve by plotting the ratio of the peak area of dimethyl tridecanedioate to the peak area of the internal standard against the concentration of dimethyl tridecanedioate.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing dimethyl tridecanedioate in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As dimethyl tridecanedioate lacks a strong chromophore, detection at a lower wavelength (e.g., 205-215 nm) is necessary.

3. Calibration:

  • Prepare a series of calibration standards of dimethyl tridecanedioate in the mobile phase, with concentrations ranging from 1 to 500 µg/mL.

  • Generate a calibration curve by plotting the peak area of dimethyl tridecanedioate against its concentration.

Validation of Analytical Methods

The validation of these analytical methods should be performed according to the ICH Q2(R2) guidelines to ensure the reliability of the results.[1][3][4] The key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[2][5] This is evaluated by analyzing a series of dilutions of a standard solution.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

By following these detailed protocols and validation procedures, researchers can confidently select and implement the most appropriate analytical method for the quantification of dimethyl tridecanedioate in their specific application.

References

A Comparative Guide to the Rheological Properties of Polyesters Derived from Methyl Brassylate and Other Bio-based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of polyesters derived from methyl brassylate, specifically poly(ethylene brassylate) (PEB), and other prominent bio-based polyesters such as Polylactic Acid (PLA), Poly(butylene succinate) (PBS), and Poly(ε-caprolactone) (PCL). Understanding the flow and deformation characteristics of these polymers is crucial for optimizing processing conditions and predicting their performance in various applications, including drug delivery systems and medical devices.

Comparative Rheological and Mechanical Properties

The following table summarizes key rheological and mechanical parameters for PEB and its bio-based alternatives. It is important to note that the values for PEB are largely qualitative or based on mechanical properties, as direct rheological measurements like Melt Flow Index (MFI), viscosity, storage modulus (G'), and loss modulus (G'') are not widely reported.

PropertyPoly(ethylene brassylate) (PEB)Polylactic Acid (PLA)Poly(butylene succinate) (PBS)Poly(ε-caprolactone) (PCL)
Melt Flow Index (MFI) (g/10 min) Data not available. Expected to have a moderate to high MFI depending on molecular weight, similar to PCL.3.4 - 13.6 (at 190-230°C, 2.16 kg)[1]Increases with recycling, indicating a decrease in viscosity.[2]Data varies significantly with grade.
Complex Viscosity (η)*Data not available. Expected to be lower than PLA and PBS at similar shear rates.Decreases with increasing PBS content in blends.[1]Decreases with an increase in shear rate.[3]Higher than PLA.[4]
Storage Modulus (G') Data not available.~4061 MPa (in solid state)[1]Increases with the addition of biochar.[5]Lower than PLA.
Loss Modulus (G'') Data not available.~190 MPa (in solid state)[1]Data not readily available.Lower than PLA.
Tensile Strength (MPa) 26 (for high molecular weight)50 - 7030 - 4515 - 40
Elongation at Break (%) ~900 (for high molecular weight)2 - 6200 - 700>500

Experimental Protocols

Detailed methodologies for key rheological experiments are crucial for reproducible and comparable results. The following are standard protocols for determining the properties listed in the table above.

Melt Flow Index (MFI) Testing (ASTM D1238)

The Melt Flow Index is a measure of the ease of flow of a molten thermoplastic polymer.

Apparatus:

  • Melt Flow Indexer with a heated barrel, piston, and standard die.

  • Analytical balance.

  • Timer.

Procedure:

  • Sample Preparation: A specified amount of the polymer (typically 5-8 grams) is dried to remove any moisture that could affect the results.

  • Instrument Setup: The barrel of the MFI tester is heated to a specified temperature (e.g., 190°C for PLA). A standard weight (e.g., 2.16 kg) is selected.

  • Loading: The polymer sample is loaded into the heated barrel and allowed to preheat for a specified time to ensure it is completely molten.

  • Extrusion: The piston is released, and the specified weight is applied, forcing the molten polymer to extrude through the die.

  • Measurement: The extrudate is collected over a set period (typically 10 minutes) and weighed. The MFI is expressed in grams per 10 minutes.

Dynamic Mechanical Analysis (DMA) for Storage and Loss Moduli (ASTM D4440)

Dynamic Mechanical Analysis provides information on the viscoelastic properties of a material.

Apparatus:

  • Dynamic Mechanical Analyzer with a suitable geometry (e.g., parallel plate or cone-plate) for polymer melts.

  • Temperature control system.

Procedure:

  • Sample Preparation: A small, typically disc-shaped, sample of the polymer is prepared.

  • Instrument Setup: The sample is placed between the plates of the rheometer, and the instrument is brought to the desired test temperature. The gap between the plates is set.

  • Oscillatory Test: A small, sinusoidal strain is applied to the sample at a specified frequency. The resulting stress and the phase lag between the stress and strain are measured.

  • Data Acquisition: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated from the stress, strain, and phase angle. The test is typically run over a range of frequencies or temperatures.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the rheological properties of bio-based polyesters.

experimental_workflow Experimental Workflow for Rheological Characterization of Bio-based Polyesters cluster_synthesis Polymer Synthesis cluster_prep Sample Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis synthesis Synthesis of Polyester (B1180765) (e.g., Poly(ethylene brassylate)) drying Drying of Polymer Pellets synthesis->drying molding Compression Molding of Test Specimens drying->molding mfi Melt Flow Index (MFI) ASTM D1238 molding->mfi dma Dynamic Mechanical Analysis (DMA) ASTM D4440 molding->dma mfi_data MFI Value (g/10 min) mfi->mfi_data dma_data Storage Modulus (G') Loss Modulus (G'') Complex Viscosity (η*) dma->dma_data comparison Comparative Analysis mfi_data->comparison dma_data->comparison

Caption: Workflow for polyester synthesis, sample preparation, rheological testing, and data analysis.

References

Safety Operating Guide

Proper Disposal of Methyl Brassylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety information and a step-by-step guide for the proper disposal of methyl brassylate, a common laboratory chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

According to available Safety Data Sheets, this compound presents the following hazards:

  • Harmful if swallowed [1]

  • May cause an allergic skin reaction

  • Causes serious eye damage

  • Suspected of damaging fertility or the unborn child

  • Harmful to aquatic life with long-lasting effects

In case of exposure, follow these first aid measures:

  • After eye contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.

  • After ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting.

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Environmental Hazards and Disposal Classification

This compound is classified as harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment. Improper disposal can lead to contamination of waterways and harm to aquatic organisms.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Harmful to aquatic life with long lasting effects

Note: Specific LC50/EC50 data for aquatic species are not available in the reviewed literature.

Step-by-Step Disposal Procedures

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Pure, unused this compound should be kept in its original or a compatible, properly labeled container.

    • Solutions containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Do not mix this compound waste with other incompatible waste streams.

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The container must be kept tightly closed except when adding waste.

    • Ensure secondary containment is used to prevent spills.

    • The storage area should be secure and away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its composition and volume.

    • Follow all institutional procedures for waste pickup and documentation.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Storage & Collection cluster_3 Final Disposal start This compound Waste Generated (Unused, solutions, or contaminated materials) assess Assess Hazards: - Harmful if swallowed - Skin/eye damage - Reproductive toxicity - Harmful to aquatic life start->assess segregate Segregate as Hazardous Waste in a labeled, compatible container assess->segregate store Store in a designated Satellite Accumulation Area with secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs ehs_disposal EHS transports to a licensed Hazardous Waste Disposal Facility contact_ehs->ehs_disposal end Proper Disposal Complete ehs_disposal->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Methyl Brassylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Methyl brassylate. This guide provides immediate, essential safety protocols and logistical information, including comprehensive operational and disposal plans, to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] It is crucial to avoid inhalation and contact with the eyes and skin.[1] While specific exposure limits for this compound are not well-established, adherence to general safe laboratory practices is mandatory. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on general chemical safety guidelines.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of any vapors. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • Dispense this compound within the confines of a chemical fume hood.

  • Avoid generating aerosols or dust.

  • Use clean, compatible equipment (e.g., glass or stainless steel) for transferring the chemical.

  • Keep containers of this compound closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or disposable labware, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe dispense Dispense this compound in Fume Hood don_ppe->dispense Proceed to Handling perform_exp Perform Experiment dispense->perform_exp close_container Keep Container Closed perform_exp->close_container clean_area Clean Work Area & Equipment close_container->clean_area Experiment Complete wash_hands Wash Hands Thoroughly clean_area->wash_hands remove_ppe Remove & Store/Dispose of PPE wash_hands->remove_ppe dispose_cont Dispose of Contaminated Materials remove_ppe->dispose_cont Proceed to Disposal dispose_chem Dispose of Unused Chemical as Hazardous Waste dispose_cont->dispose_chem

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.